molecular formula C6H6ClN3 B2528361 1H-Pyrazolo[3,4-c]pyridine hydrochloride CAS No. 1956310-38-5

1H-Pyrazolo[3,4-c]pyridine hydrochloride

カタログ番号: B2528361
CAS番号: 1956310-38-5
分子量: 155.59
InChIキー: HECWHRGJIUVSDR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

1H-Pyrazolo[3,4-c]pyridine hydrochloride is a heterocyclic compound of significant interest in modern medicinal chemistry and fragment-based drug discovery (FBDD). Its value stems from its role as a versatile scaffold that can be selectively functionalized at multiple positions, or "growth vectors," enabling researchers to rapidly explore chemical space and optimize lead compounds . This vectorial functionalization allows for the synthesis of diverse analog libraries from a single core structure. Key growth vectors include the nitrogen atoms at N-1 and N-2, which can be selectively alkylated or protected, and the carbon atoms at C-3, C-5, and C-7, which are amenable to various metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Negishi couplings, as well as direct C-H functionalization . This synthetic versatility makes 1H-pyrazolo[3,4-c]pyridine hydrochloride an invaluable template for generating compounds to probe biological targets and structure-activity relationships. As a fragment, it occupies a valuable and underutilized area of chemical space, inspiring the development of new drug candidates by serving as a starting point for the synthesis of more complex molecules. This product is intended for research applications only in laboratory settings. It is strictly not for medicinal, diagnostic, or human use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





特性

IUPAC Name

1H-pyrazolo[3,4-c]pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3.ClH/c1-2-7-4-6-5(1)3-8-9-6;/h1-4H,(H,8,9);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HECWHRGJIUVSDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C=NN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Application Guide

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I frequently observe that the transition from a virtual hit to a viable lead compound hinges on the physicochemical properties of the core scaffold. The 1H-pyrazolo[3,4-c]pyridine system—a highly versatile bioisostere of indazole and azaindole—offers a unique combination of hydrogen bond donors/acceptors, tunable electron distribution, and metabolic stability. This whitepaper serves as an authoritative guide to navigating its chemical registry, understanding its structural causality in drug design, and executing self-validating synthetic protocols for fragment-based drug discovery (FBDD).

Chemical Registry & Identity Resolution

Navigating CAS registries for heterocyclic salts requires strict precision. In biological assays, the free base often suffers from poor aqueous solubility—a phenomenon known as the "brick dust" effect. Consequently, the hydrochloride (HCl) salt is the preferred form for rapid dissolution in in vitro screening.

Below is the consolidated registry data differentiating the base scaffold from its highly utilized salt and saturated derivatives:

Table 1: Registry and Primary Identity Data
Compound NameCAS Registry NumberMolecular FormulaMolecular WeightKey Application / Form
1H-Pyrazolo[3,4-c]pyridine 271-47-6[1]C₆H₅N₃119.12 g/mol Free base scaffold; starting material for FBDD.
1H-Pyrazolo[3,4-c]pyridine hydrochloride 1956310-38-5C₆H₆ClN₃155.59 g/mol HCl salt; enhanced aqueous solubility for assays.
4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridine HCl 1187830-90-5[2]C₆H₁₀ClN₃159.62 g/mol Saturated derivative; used for 3D spatial tuning.

Causality in Drug Discovery: Why Pyrazolo[3,4-c]pyridine?

The selection of a heterocyclic core is never arbitrary. The causality behind utilizing the pyrazolo[3,4-c]pyridine scaffold lies in its precise electronic and spatial properties:

  • Hydrogen Bonding Dynamics: The pyrazole ring provides a crucial H-bond donor (N-H) and acceptor (N), which are geometrically ideal for interacting with the hinge regions of kinases.

  • Electronic Tuning: The fused pyridine ring lowers the pKa of the pyrazole N-H compared to standard indazoles. This weak basicity and capacity to form hydrogen bonds significantly modulate membrane permeability and overall ADME properties[3].

  • Pharmacological Versatility: Recent developments have highlighted the efficacy of this scaffold in formulating GPR119 agonists for Type 2 Diabetes Mellitus (T2DM)[3] and as Hsp110-STAT3 interaction disruptors in oncology[1]. Beyond pharmaceuticals, its unique electronic properties are also leveraged in material science for organic semiconductors[4].

Pharmacology HCl Pyrazolo[3,4-c]pyridine HCl CAS: 1956310-38-5 Solubility Enhanced Aqueous Solubility (Bioavailability) HCl->Solubility Dissolution Target1 GPR119 Agonism (Metabolic Regulation) Solubility->Target1 Receptor Binding Target2 Hsp110-STAT3 Disruption (Oncology) Solubility->Target2 Protein-Protein Interaction

Pharmacological pathways and bioavailability enhancement via the hydrochloride salt.

Vectorial Functionalization: A Self-Validating Synthetic Workflow

In Fragment-Based Drug Discovery (FBDD), a novel heterocyclic fragment is only valuable if it can be selectively elaborated along multiple growth vectors to complement a target protein's binding pocket[5].

The following self-validating protocol details the step-by-step functionalization of the 5-halo-1H-pyrazolo[3,4-c]pyridine scaffold. A self-validating system incorporates mandatory analytical checkpoints to confirm intermediate integrity, thereby preventing downstream synthesis failures.

Step 1: N-1 / N-2 Protection & Alkylation
  • Procedure: React the base scaffold with a sterically hindered protecting group (e.g., THP or SEM-Cl) using Cs₂CO₃ in DMF at 0°C to room temperature.

  • Causality: The pyrazole N-H is highly acidic and nucleophilic. Masking it prevents catalyst poisoning and unwanted N-arylation during subsequent palladium-catalyzed cross-coupling reactions[5].

  • Validation Check: LC-MS must show the exact mass shift corresponding to the protecting group. ¹H-NMR must confirm the disappearance of the broad N-H singlet (~13.0 ppm).

Step 2: C-3 Functionalization via Suzuki-Miyaura Coupling
  • Procedure: Subject the protected scaffold to tandem borylation (B₂pin₂, Ir-catalyst) followed by cross-coupling with an aryl halide using Pd(dppf)Cl₂ and K₂CO₃ in dioxane/water (90°C).

  • Causality: The C-3 position is electronically activated for C-H borylation. Introducing an aryl/heteroaryl group at C-3 is a classic strategy to occupy deep hydrophobic pockets in target receptors[5].

  • Validation Check: ¹¹B-NMR to confirm the borylation intermediate; HPLC-UV to verify >95% purity of the cross-coupled product before proceeding.

Step 3: C-5 Buchwald-Hartwig Amination
  • Procedure: React the C-5 halogenated intermediate with a secondary amine (e.g., morpholine), Pd₂(dba)₃, BrettPhos ligand, and NaOtBu in toluene at 90°C.

  • Causality: The C-5 vector is ideal for introducing solubilizing amines. BrettPhos is explicitly selected because its steric bulk prevents the formation of inactive bis(amine)palladium complexes, ensuring high catalytic turnover[5].

  • Validation Check: High-Resolution Mass Spectrometry (HRMS) must show the disappearance of the starting material's distinct halogen isotope pattern (e.g., the 3:1 ratio for chlorine).

Step 4: C-7 Regioselective Metalation
  • Procedure: Treat the intermediate with TMPMgCl·LiCl (Knochel's base) at -78°C in THF, followed by trapping with an electrophile or transmetalation to ZnCl₂ for Negishi cross-coupling[5].

  • Causality: Traditional alkyllithium bases would attack the electron-deficient pyridine ring via nucleophilic addition. TMPMgCl·LiCl provides kinetically controlled, highly regioselective deprotonation specifically at C-7 due to the directing effect of the adjacent ring nitrogen[5].

  • Validation Check: 2D-NMR (NOESY and HMBC) is strictly required to definitively confirm substitution at C-7 rather than C-3 or C-5.

Functionalization Core 1H-Pyrazolo[3,4-c]pyridine CAS: 271-47-6 N1 N-1 / N-2 Vector Protection & Alkylation Core->N1 Regioselective Alkylation C3 C-3 Vector Suzuki-Miyaura Coupling Core->C3 Tandem Borylation C5 C-5 Vector Buchwald-Hartwig Amination Core->C5 Pd-Catalysis C7 C-7 Vector TMPMgCl·LiCl Metalation Core->C7 Knochel's Base

Vectorial functionalization pathways for the pyrazolo[3,4-c]pyridine scaffold.

Quantitative Physicochemical Properties

Understanding the topological and physicochemical scaling of these derivatives is vital for predicting pharmacokinetic behavior. The table below contrasts the base scaffold with a complex, functionalized tetrahydro-derivative.

Table 2: Structural Complexity and Topological Data
Property1H-Pyrazolo[3,4-c]pyridine[6]Methyl 1-methyl-4,5,6,7-tetrahydro... HCl[7]
CAS Number 271-47-61707584-14-2
Monoisotopic Mass 119.048 Da231.077 Da
Topological Polar Surface Area (TPSA) 41.6 Ų56.2 Ų
Hydrogen Bond Donors 12
Hydrogen Bond Acceptors 24
Rotatable Bonds 02
Structural Complexity Score 105234

Sources

A Technical Guide to the Molecular Weight and Exact Mass of 1H-Pyrazolo[3,4-c]pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

In the precise and demanding field of drug development, a thorough understanding of a compound's fundamental physicochemical properties is not merely academic—it is a prerequisite for success. The molecular weight and exact mass are foundational data points that influence synthetic routes, analytical method development, spectroscopic characterization, and pharmacokinetic profiling. This guide serves as a comprehensive technical resource on the molecular weight and exact mass of 1H-Pyrazolo[3,4-c]pyridine hydrochloride, a heterocyclic scaffold of significant interest in medicinal chemistry. As a Senior Application Scientist, the intent here is not just to provide values, but to detail the underlying principles, the state-of-the-art methodologies for their determination, and the critical reasoning behind these experimental choices.

PART 1: Differentiating Core Concepts: Molecular Weight vs. Exact Mass

A common point of confusion in chemical literature is the interchangeable use of "molecular weight" and "exact mass." For the drug development professional, distinguishing between these is critical for accurate data interpretation, particularly in the context of mass spectrometry.

  • Molecular Weight (Average Molecular Mass): This value is a weighted average of the masses of all naturally occurring isotopes of the elements within a molecule, weighted by their terrestrial abundance. It is calculated using the atomic weights found on the periodic table. This is the value used for stoichiometric calculations in bulk chemical synthesis (e.g., calculating molar equivalents).

  • Exact Mass (Monoisotopic Mass): This is a calculated mass of a molecule using the mass of the most abundant, stable isotope for each constituent element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O, ³⁵Cl). This value is of paramount importance in high-resolution mass spectrometry (HRMS), where instruments are capable of resolving ions that differ in mass by only a few thousandths of a Dalton. It is the key to elemental composition determination.

The distinction is vital: molecular weight deals with bulk properties, while exact mass is a high-precision value for a single isotopic species.

PART 2: Physicochemical Properties of 1H-Pyrazolo[3,4-c]pyridine Hydrochloride

1H-Pyrazolo[3,4-c]pyridine is a versatile heterocyclic compound that serves as a key building block in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory and anti-cancer agents.[1][2] The hydrochloride salt is often prepared to enhance aqueous solubility and improve handling characteristics.

Data Summary Table

The fundamental mass-based properties for the hydrochloride salt are summarized below. These values are derived from the chemical formula C₆H₆ClN₃ .

ParameterValueSource / Method
Chemical Formula C₆H₅N₃ (free base)PubChem[3][4][5]
Molecular Weight (Free Base) 119.12 g/mol PubChem[3][4]
Exact Mass (Free Base) 119.048347172 DaPubChem[3]
Chemical Formula (HCl Salt) C₆H₆ClN₃Stoichiometric Addition
Molecular Weight (HCl Salt) 155.59 g/mol Calculated
Exact Mass (HCl Salt) 155.02503 DaCalculated

PART 3: Experimental Determination via High-Resolution Mass Spectrometry (HRMS)

The theoretical exact mass requires empirical validation. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, providing mass accuracy typically within 5 parts-per-million (ppm), which is sufficient to unambiguously determine a unique elemental formula.

Experimental Workflow: A Self-Validating System

The protocol for determining the exact mass is a self-validating system. Each step is designed to ensure accuracy and build confidence in the final result.

G cluster_prep 1. Sample Preparation cluster_analysis 2. HRMS Analysis cluster_data 3. Data Interpretation & Validation prep Dissolve 1mg of 1H-Pyrazolo[3,4-c]pyridine HCl in 1mL LC-MS grade Methanol ionize Electrospray Ionization (ESI) Positive Ion Mode prep->ionize Infuse at 5 µL/min analyze Mass Analysis (e.g., Orbitrap or TOF) ionize->analyze Ion Transfer detect Detect Protonated Molecule [M+H]⁺ at m/z 120.0562 analyze->detect Signal Acquisition validate Confirm Mass Accuracy (<5 ppm) & Isotopic Pattern Matching detect->validate Data Processing

Caption: High-level workflow for the determination and validation of the exact mass of 1H-Pyrazolo[3,4-c]pyridine.

Detailed Experimental Protocol
  • Preparation of the Analyte Solution:

    • Accurately weigh ~1.0 mg of 1H-Pyrazolo[3,4-c]pyridine hydrochloride.

    • Dissolve in 1.0 mL of LC-MS grade methanol to yield a 1 mg/mL stock solution.

    • Perform a 1:100 serial dilution in methanol to obtain a final working solution of 10 µg/mL.

    • Causality: Methanol is an excellent solvent for polar hydrochloride salts and is highly compatible with ESI, as it evaporates readily. The final concentration prevents detector saturation.

  • Instrument Configuration (Example: Thermo Scientific™ Orbitrap™):

    • Ionization Source: Electrospray Ionization (ESI). This is a 'soft' ionization technique that minimizes fragmentation, ensuring the intact molecular ion is observed.

    • Ionization Mode: Positive. The pyrazolo[3,4-c]pyridine scaffold contains basic nitrogen atoms that are readily protonated to form a positive ion, [M+H]⁺.

    • Spray Voltage: Set to 3.5 kV.

    • Sheath Gas and Aux Gas: Set to 35 and 10 (arbitrary units), respectively, to facilitate desolvation.

    • Capillary Temperature: Set to 320 °C to ensure complete evaporation of the solvent.

    • Mass Analyzer: Set to a resolving power of >70,000 to achieve the necessary mass accuracy.

  • Data Acquisition and Analysis:

    • The sample is infused directly into the source. In solution, the hydrochloride salt dissociates into the protonated 1H-Pyrazolo[3,4-c]pyridine cation ([M+H]⁺) and a chloride anion (Cl⁻).

    • The mass spectrometer will detect the cation. The theoretical exact mass of the neutral free base (M) is 119.04835 Da.[3]

    • The instrument will therefore detect the protonated molecule [M+H]⁺ .

    • Theoretical m/z of [M+H]⁺: 119.04835 (M) + 1.007825 (H⁺) = 120.05617 Da .

    • The acquired spectrum is analyzed for a peak at this m/z.

Trustworthiness: The Self-Validating System
  • Mass Accuracy: The primary validation is the mass error, calculated in ppm. An observed mass of 120.05600 Da would result in a mass error of -1.4 ppm, providing extremely high confidence in the assigned elemental formula of C₆H₆N₃⁺.

  • Isotopic Pattern Matching: A crucial secondary validation. The instrument can resolve the peak corresponding to the [M+H]⁺ ion containing one ¹³C atom instead of a ¹²C atom. The theoretical abundance of this A+1 isotope for C₆H₆N₃⁺ is approximately 6.7%. The software compares the observed isotopic pattern to the theoretical pattern, and a high matching score provides definitive structural confirmation. This orthogonal check ensures the system is self-validating.

Conclusion

The molecular weight (155.59 g/mol ) and exact mass (155.02503 Da) of 1H-Pyrazolo[3,4-c]pyridine hydrochloride are foundational parameters for its use in research and development. While molecular weight is essential for macroscopic chemical synthesis, the exact mass, confirmed through high-resolution mass spectrometry, provides unequivocal proof of elemental composition. The robust, self-validating workflow detailed in this guide—combining soft ionization, high-resolution analysis, mass accuracy, and isotopic pattern matching—represents the gold standard for the characterization of novel chemical entities, ensuring data integrity from the bench to preclinical development.

References

  • PubChem. 1H-Pyrazolo[3,4-c]pyridine | C6H5N3 | CID 6451441. National Center for Biotechnology Information. [Link]

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Navigating the 1H-Pyrazolo[3,4-c]pyridine Hydrochloride Landscape: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of the Pyrazolopyridine Scaffold

The 1H-Pyrazolo[3,4-c]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery. Its unique electronic properties and structural rigidity make it an ideal building block for developing novel therapeutics targeting a range of biological targets. This guide provides a comprehensive overview of 1H-Pyrazolo[3,4-c]pyridine hydrochloride, focusing on its physicochemical properties, synthesis, applications, and, critically, its safety and handling protocols. As a hydrochloride salt, the compound generally exhibits improved solubility and stability, making it more amenable to pharmaceutical development and in-vitro assays.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₆H₅N₃PubChem[1]
Molecular Weight 119.12 g/mol PubChem[1]
Appearance Yellow to brown solidChem-Impex[2]
Melting Point 93-107 °CChem-Impex[2]
Topological Polar Surface Area 41.6 ŲPubChem[1]
Hydrogen Bond Acceptor Count 2Guidechem
CAS Number 271-47-6Sigma-Aldrich[3]

Synthesis and Elaboration: Forging the Core and Beyond

The synthesis of the 1H-Pyrazolo[3,4-c]pyridine scaffold can be achieved through various synthetic routes. A common approach involves the cyclization of substituted aminopyrazoles with suitable reagents to form the fused pyridine ring.

A key challenge and opportunity in utilizing this scaffold lies in its selective functionalization. The ability to introduce substituents at specific positions allows for the fine-tuning of pharmacological properties. Research has demonstrated methods for selective elaboration at multiple positions, including N-1, N-2, C-3, C-5, and C-7, through techniques such as N-alkylation, Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and selective metalation.[4] This "vectorial functionalisation" is crucial for transforming a fragment hit into a lead compound in fragment-based drug discovery (FBDD).[4]

General synthetic strategy for the 1H-Pyrazolo[3,4-c]pyridine scaffold and its subsequent functionalization.

Applications in Drug Discovery

The 1H-Pyrazolo[3,4-c]pyridine scaffold is a cornerstone in the development of novel therapeutic agents due to its prevalence in biologically active compounds.[4] Its versatility allows it to serve as a foundational structure for targeting a variety of enzymes and receptors.

Key Therapeutic Areas:

  • GPR119 Agonists: Derivatives of 1H-Pyrazolo[3,4-c]pyridine have been designed and synthesized as potent GPR119 receptor agonists.[1] GPR119 is a G-protein coupled receptor involved in glucose homeostasis, making it an attractive target for the treatment of type 2 diabetes mellitus.[1]

  • Anti-inflammatory and Anti-cancer Agents: This compound serves as a crucial building block in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory and anti-cancer agents.[2]

  • Enzyme Inhibition: Researchers utilize this scaffold to study enzyme inhibition and receptor interactions, which aids in understanding biological processes and disease mechanisms.[2] For instance, related pyrazolopyrimidine derivatives have been investigated as inhibitors of epidermal growth factor receptor (EGFR), a key target in oncology.[5]

Safety and Handling: A Comprehensive Protocol

Hazard Identification

Based on GHS classifications for the parent compound, 1H-Pyrazolo[3,4-c]pyridine, the following hazards are anticipated for its hydrochloride salt[1][3]:

  • Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Corrosion/Irritation: Causes skin irritation.[1]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1]

The hydrochloride salt may also present respiratory tract irritation.[6]

Hazard_Overview cluster_compound 1H-Pyrazolo[3,4-c]pyridine HCl cluster_hazards Primary Hazards Compound 1H-Pyrazolo[3,4-c]pyridine HCl CAS: 271-47-6 (base) Oral Harmful if Swallowed Compound:name->Oral Dermal Harmful in Contact with Skin Compound:name->Dermal Inhalation Harmful if Inhaled Compound:name->Inhalation Skin_Irr Causes Skin Irritation Compound:name->Skin_Irr Eye_Irr Causes Serious Eye Irritation Compound:name->Eye_Irr

Summary of primary hazards associated with 1H-Pyrazolo[3,4-c]pyridine hydrochloride.
Personal Protective Equipment (PPE) and Engineering Controls

A multi-layered approach to safety, combining engineering controls and personal protective equipment, is essential.

Step-by-Step PPE Protocol:

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[7]

  • Eye/Face Protection: Use safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[7] A face shield may be necessary for splash-prone operations.

  • Skin and Body Protection: Wear a laboratory coat. For larger quantities or in case of potential exposure, impervious clothing should be used.[8]

  • Respiratory Protection: If dusts are generated or ventilation is inadequate, use a NIOSH-approved respirator with an appropriate particulate filter.

Engineering Controls:

  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[8]

  • An eyewash station and a safety shower must be readily accessible.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a POISON CENTER or doctor.

  • If on Skin: Immediately take off all contaminated clothing. Rinse the skin with plenty of water. If skin irritation occurs, seek medical advice.[7]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[7]

  • If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell. Do not induce vomiting.

Handling and Storage

Proper handling and storage procedures are vital to maintain the integrity of the compound and ensure laboratory safety.

Handling:

  • Avoid contact with skin, eyes, and clothing.[6]

  • Avoid the formation of dust and aerosols.[7]

  • Wash hands thoroughly after handling.[8]

  • Do not eat, drink, or smoke when using this product.

Storage:

  • Keep the container tightly closed.

  • Store in a cool, dry, and well-ventilated place.[8]

  • Given that hydrochloride salts can be hygroscopic, store protected from moisture.[6]

Conclusion

1H-Pyrazolo[3,4-c]pyridine hydrochloride is a valuable scaffold for modern drug discovery, offering a versatile platform for the development of novel therapeutics. Its utility is underscored by the numerous synthetic strategies available for its elaboration and its demonstrated activity in various biological systems. However, its potential as a research tool can only be fully realized when handled with a thorough understanding of its associated hazards and the implementation of rigorous safety protocols. By adhering to the guidelines outlined in this technical guide, researchers can safely and effectively harness the potential of this important heterocyclic compound.

References

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing.
  • Safety Data Sheet. KISHIDA CHEMICAL CO., LTD., 2022-02-08.
  • 1H-Pyrazolo[3,4-c]pyridine | C6H5N3 | CID 6451441. PubChem.
  • Safety D
  • 1H-Pyrazolo[3,4-c]pyridine. Chem-Impex.
  • Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe3O4). RSC Publishing - The Royal Society of Chemistry, 2023-04-03.
  • Design and synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives as a novel structural class of potent GPR119 agonists. PubMed, 2016-08-01.
  • 1H-PYRAZOLO[3,4-C]PYRIDINE 271-47-6 wiki. Guidechem.
  • 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine — Chemical Substance Inform
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
  • SAFETY D
  • Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole. Letters in Applied NanoBioScience, 2021-01-19.
  • SAFETY DATA SHEET. Thermo Fisher Scientific, 2025-09-09.
  • • SAFETY D
  • SAFETY D
  • 1H-Pyrazolo 3,4-c pyridine AldrichCPR 271-47-6. Sigma-Aldrich.
  • SAFETY D
  • 1H-Pyrazolo 4,3-b pyridine AldrichCPR 272-52-6. MilliporeSigma.
  • Pyridine hydrochloride - Safety D
  • CN105801574A - Preparation method of 1H-pyrazolo[3,4-b]pyridine compound.
  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR. Taylor & Francis Online.
  • 4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridine HCl. NextSDS.
  • Material Safety Data Sheet - Pyridine hydrochloride, 98%. Cole-Parmer, 2005-10-03.

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The Ascendant Scaffold: A Technical Guide to the Pharmacological Properties of Pyrazolo[3,4-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolo[3,4-c]pyridine core, a purine isostere, is an emerging heterocyclic scaffold in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the synthesis, mechanism of action, and therapeutic potential of pyrazolo[3,4-c]pyridine derivatives. We delve into their roles as kinase inhibitors, anti-cancer agents, and anti-inflammatory compounds, supported by mechanistic insights and structure-activity relationships. This document serves as a resource for researchers engaged in the discovery and development of novel therapeutics based on this promising scaffold.

Introduction: The Pyrazolo[3,4-c]pyridine Core - A Scaffold of Therapeutic Promise

The quest for novel molecular entities with therapeutic potential has led to a significant focus on heterocyclic compounds. Among these, the pyrazolo[3,4-c]pyridine scaffold has garnered increasing attention due to its structural resemblance to purine.[1] This similarity allows it to interact with a variety of biological targets that recognize purine-based structures, opening avenues for the development of new drugs for a range of diseases, including cancer, inflammation, and viral infections.[1]

The versatility of the pyrazolo[3,4-c]pyridine core lies in its amenability to chemical modification at multiple positions, enabling the fine-tuning of its pharmacological properties. The ability to selectively functionalize the N-1, N-2, C-3, C-5, and C-7 positions allows for the optimization of potency, selectivity, and pharmacokinetic profiles, making it an attractive scaffold in fragment-based drug discovery (FBDD).[2]

This guide will explore the key pharmacological attributes of pyrazolo[3,4-c]pyridine derivatives, providing insights into their synthesis, biological evaluation, and mechanisms of action.

Synthetic Strategies: Building the Pyrazolo[3,4-c]pyridine Scaffold

The synthesis of the pyrazolo[3,4-c]pyridine core is a critical step in the exploration of its therapeutic potential. Efficient synthetic routes are essential for generating a diverse library of derivatives for biological screening. A common and effective method involves the adaptation of the classical Huisgen indazole synthesis.[1]

A representative synthetic pathway is outlined below:

Synthesis_of_Pyrazolo_3_4_c_pyridine cluster_0 Step 1: Acetylation and Nitrosation cluster_1 Step 2: Deacetylation 6-chloro-4-methylpyridin-3-amine 6-chloro-4-methylpyridin-3-amine Ac2O_NaNO2 Ac2O, NaNO2, DCE 6-chloro-4-methylpyridin-3-amine->Ac2O_NaNO2 1-(5-halo-pyrazolo[3,4-c]pyridine-1-yl)ethan-1-one 1-(5-halo-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one Ac2O_NaNO2->1-(5-halo-pyrazolo[3,4-c]pyridine-1-yl)ethan-1-one Intermediate 1-(5-halo-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one NaOMe_MeOH NaOMe, MeOH Intermediate->NaOMe_MeOH 5-halo-1H-pyrazolo[3,4-c]pyridine 5-halo-1H-pyrazolo[3,4-c]pyridine NaOMe_MeOH->5-halo-1H-pyrazolo[3,4-c]pyridine

Caption: General synthetic route to 5-halo-1H-pyrazolo[3,4-c]pyridine scaffold.

This two-step process, involving an initial acetylation and nitrosation followed by deacetylation, provides the core scaffold which can then be further elaborated.[1] The introduction of a halogen at the 5-position serves as a versatile handle for subsequent cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, enabling the introduction of a wide range of substituents to explore the structure-activity relationship (SAR).[2]

Experimental Protocol: Synthesis of 5-chloro-1H-pyrazolo[3,4-c]pyridine

Step 1: 1'-(5-Chloro-1H-pyrazolo[3,4-c]pyridin-1-yl)ethan-1'-one

  • To a solution of 6-chloro-4-methylpyridin-3-amine (1.0 eq.) in dichloroethane (DCE), add acetic anhydride (Ac2O) (10.0 eq.).

  • Add sodium nitrite (NaNO2) portion-wise over 1 hour at room temperature.

  • Heat the reaction mixture to 90 °C and stir for 20 hours.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (DCM).

  • Combine the organic layers, wash with brine, dry over magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure to yield the crude product.[1]

Step 2: 5-chloro-1H-pyrazolo[3,4-c]pyridine

  • To a solution of the crude 1'-(5-chloro-1H-pyrazolo[3,4-c]pyridin-1-yl)ethan-1'-one (1.0 eq.) in methanol (MeOH), add sodium methoxide (NaOMe) (0.25 eq.).

  • Stir the reaction mixture at room temperature for 1 hour.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography to afford the desired 5-chloro-1H-pyrazolo[3,4-c]pyridine.[1]

Pharmacological Properties and Therapeutic Applications

The pyrazolo[3,4-c]pyridine scaffold has demonstrated a diverse range of pharmacological activities, with significant potential in oncology, inflammation, and infectious diseases.

Kinase Inhibition and Anti-Cancer Activity

A significant area of investigation for pyrazolo[3,4-c]pyridine derivatives is their activity as kinase inhibitors. Protein kinases are crucial regulators of cellular processes, and their aberrant activity is a hallmark of many cancers. The structural similarity of the pyrazolo[3,4-c]pyridine scaffold to the ATP-binding site of kinases makes it a promising starting point for the design of potent and selective inhibitors.

While much of the published research focuses on the broader pyrazolopyridine class, derivatives of the related fused pyrazole systems, such as pyrazolo[3,4-c]pyridazines, have shown potent and selective inhibition of cyclin-dependent kinases (CDKs).[3][4] For instance, a high-throughput screening identified a pyrazolopyridazine derivative as a potent inhibitor of CDK1/cyclin B, with selectivity for the CDK family.[3][4] This suggests that the pyrazolo[3,4-c]pyridine core could also be a valuable scaffold for the development of CDK inhibitors for cancer therapy.

The general mechanism of action for ATP-competitive kinase inhibitors involves the compound binding to the ATP pocket of the kinase, thereby preventing the phosphorylation of substrate proteins and blocking downstream signaling pathways that promote cell proliferation and survival.

Kinase_Inhibition cluster_pathway Kinase Signaling Pathway cluster_inhibition Inhibition by Pyrazolo[3,4-c]pyridine Derivative Kinase Protein Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Cell_Proliferation Cell Proliferation & Survival Phospho_Substrate->Cell_Proliferation Inhibitor Pyrazolo[3,4-c]pyridine Derivative Kinase_Inhibited Protein Kinase Inhibitor->Kinase_Inhibited Binds to ATP pocket No_Phosphorylation No Phosphorylation Kinase_Inhibited->No_Phosphorylation Inhibition

Caption: Mechanism of kinase inhibition by pyrazolo[3,4-c]pyridine derivatives.

Anti-inflammatory and Analgesic Properties

Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers. The development of novel anti-inflammatory agents with improved efficacy and safety profiles is a major research focus. Derivatives of fused pyrazole systems, including pyrazolo[3,4-c]pyrazoles, have demonstrated significant anti-inflammatory and analgesic activities.[5][6][7][8]

The anti-inflammatory effects of these compounds are often attributed to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes. The well-known anti-inflammatory drug celecoxib, a COX-2 inhibitor, features a pyrazole moiety, highlighting the potential of this heterocyclic core in developing new anti-inflammatory agents.[9]

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This in vivo assay is a standard method for evaluating the anti-inflammatory activity of novel compounds.

  • Animal Model: Use male Wistar rats or Swiss albino mice.

  • Grouping: Divide the animals into control, standard (e.g., indomethacin), and test groups.

  • Compound Administration: Administer the vehicle (control), standard drug, or test compound orally or intraperitoneally.

  • Induction of Inflammation: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Edema: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer or digital calipers.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.[7]

Neuropharmacological Activity

Derivatives of related pyrazolo[3,4-c]pyridazine structures have been investigated for their effects on the central nervous system (CNS).[10] These studies have explored potential anticonvulsant and other CNS activities. Given the structural similarities, pyrazolo[3,4-c]pyridine derivatives may also possess neuropharmacological properties, representing an area for future investigation.

Structure-Activity Relationship (SAR) and Future Directions

The exploration of the structure-activity relationship (SAR) is crucial for optimizing the pharmacological properties of pyrazolo[3,4-c]pyridine derivatives. The ability to systematically modify different positions of the scaffold allows for a detailed understanding of how structural changes impact biological activity.

Key areas for SAR exploration include:

  • Substituents at the N-1 and N-2 positions: These positions can influence the compound's interaction with the biological target and its physicochemical properties, such as solubility and membrane permeability.

  • Modifications at the C-3 and C-7 positions: Introducing various aryl or alkyl groups at these positions can significantly impact potency and selectivity.

  • Functionalization at the C-5 position: As a key site for introducing diversity, modifications at this position can be used to modulate the compound's pharmacokinetic profile and target engagement.

The future of pyrazolo[3,4-c]pyridine research lies in the continued exploration of its diverse pharmacological potential. The application of modern drug discovery techniques, such as computational modeling and high-throughput screening, will accelerate the identification of lead compounds with improved therapeutic profiles.

Conclusion

The pyrazolo[3,4-c]pyridine scaffold represents a promising and versatile platform for the development of novel therapeutic agents. Its structural similarity to purine, combined with its synthetic tractability, makes it an attractive starting point for the design of inhibitors for a range of biological targets. The demonstrated anti-cancer, anti-inflammatory, and potential neuropharmacological activities of related fused pyrazole systems underscore the therapeutic potential of the pyrazolo[3,4-c]pyridine core. Further focused research into the synthesis and biological evaluation of a wider range of derivatives is warranted to fully exploit the therapeutic promise of this ascendant scaffold.

References

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  • More, V. S., Chumbhale, D. C., Rangari, N. T., Mishra, P. A., Jagnar, A. B., & Kadam, J. N. (2022). Synthesis, Analgesic and Anti-Inflammatory Activities of Some Pyrazolo[3,4-c]Pyrazole Derivatives. International Journal of Health Sciences, 6(S2), 1218-1231. [Link]

  • More, V. S., Chumbhale, D. C., Rangari, N. T., Mishra, P. A., Jagnar, A. B., & Kadam, J. N. (2022). Synthesis, analgesic and anti-inflammatory activities of some pyrazolo[3,4-c]pyrazole derivatives. International Journal of Health Sciences, 6(S2), 1218-1231. [Link]

  • Panda, S. S., & Chowdary, P. V. (2016). Analgesic and Anti-inflammatory Activity of some Novel Pyrazolo[3,4-c] pyrazoles. International Journal of Pharmaceutical Sciences Review and Research, 39(2), 115-119. [Link]

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  • Mohamed, M. S., Awad, Y. M., El-Hallouty, S. M., & El-Araby, M. E. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry, 2(3), 78-88. [Link]

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Sources

Engineering Precision: The Mechanism of Action of 1H-Pyrazolo[3,4-c]pyridine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Bioisosteric Advantage

In the landscape of targeted therapeutics, the design of ATP-competitive kinase inhibitors relies heavily on heterocyclic scaffolds that mimic the purine ring of adenosine triphosphate. Among the nine possible pyrazolopyridine isomers, the 1H-pyrazolo[3,4-c]pyridine chemotype has emerged as a uniquely privileged scaffold .

Unlike the more historically saturated [3,4-b] isomer, the[3,4-c] architecture alters the electronic distribution and spatial trajectory of its substituents. This distinct geometry allows for highly modular "vectorial functionalization" at the C3, C5, and C7 positions, enabling deep penetration into kinase-specific hydrophobic back-pockets while maintaining the critical hydrogen-bonding donor-acceptor pair required for hinge region anchoring . This whitepaper dissects the structural logic, mechanism of action across key kinase targets, and the self-validating experimental workflows required to evaluate these inhibitors.

Structural Rationale and Binding Logic

The efficacy of 1H-pyrazolo[3,4-c]pyridine derivatives stems from their precise spatial orientation within the orthosteric ATP-binding site. The mechanism of action is fundamentally driven by three structural interactions:

  • Hinge Region Anchoring: The N1-H acts as a primary hydrogen bond donor, while the adjacent N2 (or the pyridine nitrogen, depending on tautomeric state and specific kinase microenvironment) acts as an acceptor. This bidentate interaction with the backbone amides of the kinase hinge region is non-negotiable for baseline affinity.

  • DFG Motif Modulation: Substituents at the C3 position can be engineered to project toward the activation loop (DFG motif). Depending on the bulk and flexibility of these vectors, the inhibitor can lock the kinase in a DFG-in (active, Type I inhibition) or DFG-out (inactive, Type II inhibition) conformation.

  • Selectivity via Hydrophobic Pockets: The C5 and C7 positions offer vectors that project into the solvent-exposed region or adjacent hydrophobic pockets (e.g., the specificity pocket). This is where off-target promiscuity is engineered out of the molecule.

Diagram 1: Structural binding logic of the 1H-pyrazolo[3,4-c]pyridine scaffold within the kinase ATP pocket.

Mechanisms of Action Across Key Kinase Targets

The versatility of the [3,4-c] scaffold is best illustrated by its successful application across diverse kinase families, each requiring a distinct mechanistic intervention.

A. RIP1 Kinase (Necroptosis Inhibition)

Receptor Interacting Protein 1 (RIP1) is a master regulator of necroptosis and inflammatory signaling. 7-oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine derivatives have been developed as highly potent, brain-penetrating RIP1 inhibitors . Mechanism: Upon TNF-α stimulation, RIP1 is recruited to Complex I. To transition to the death-inducing Complex IIb (the necrosome), RIP1 must undergo autophosphorylation. The [3,4-c]pyridine inhibitor competitively occupies the ATP pocket of RIP1, trapping it in an inactive state. This halts the phosphorylation cascade, preventing the subsequent oligomerization of MLKL and rescuing the cell from necroptotic membrane rupture.

Diagram 2: RIP1 kinase necroptosis signaling pathway and the specific point of pharmacological inhibition.

B. Pim Kinases (Oncology)

Pim kinases (Pim-1, -2, -3) are constitutively active serine/threonine kinases implicated in cancer cell survival. They are unique because they lack a typical regulatory domain, meaning their activity is entirely dependent on expression levels and ATP availability. Mechanism: 3,5-disubstituted pyrazolo[3,4-c]pyridines act as pan-Pim inhibitors. The core anchors to the hinge region (e.g., Glu121 in Pim-1), while the C3/C5 aryl substituents exploit the unique, highly hydrophobic ATP-binding pocket of Pim kinases, outcompeting intracellular ATP and inducing apoptosis in malignant cells .

C. GSK-3α/β (Metabolism & Neurodegeneration)

Glycogen synthase kinase 3 (GSK-3) is uniquely regulated by inhibition rather than activation. Mechanism: Specific N-substituted (pyrazolo[3,4-c]pyridin-3-yl)acetamides bearing 5-aryl/alkyl substitutions have been shown to selectively inhibit GSK-3α/β . By blocking the ATP pocket, these inhibitors prevent the phosphorylation of downstream substrates like β-catenin, stabilizing the Wnt signaling pathway—a critical mechanism for neuroprotection.

Quantitative Target Profiling

The following table synthesizes the structure-activity relationships (SAR) and quantitative data for[3,4-c]pyridine derivatives across different kinase targets.

Kinase TargetInhibitor Class / PrototypeKey Substituent VectorsIC₅₀ RangePrimary Indication
RIP1 7-oxo-tetrahydro-pyrazolo[3,4-c]pyridineC5/C7 modifications< 10 nMMultiple Sclerosis / Autoimmune
Pim-1/2/3 3,5-disubstituted pyrazolo[3,4-c]pyridineC3/C5 aryl groupsLow nMOncology (Pan-Pim)
GSK-3α/β N-substituted (pyrazolo[3,4-c]pyridin-3-yl)acetamidesC5-aryl/alkylSub-micromolarNeurodegeneration
LIMK1/2 Tetrahydropyrazolo[3,4-c]pyridine-5-carboxamideC5-carboxamideHighly PotentCytoskeletal Disorders

Self-Validating Experimental Workflows

To ensure scientific integrity, the evaluation of novel 1H-pyrazolo[3,4-c]pyridine inhibitors must move beyond simple IC₅₀ generation. As an application scientist, I mandate a self-validating, orthogonal workflow that proves causality from molecular binding to phenotypic effect.

Diagram 3: Self-validating experimental workflow for the evaluation of novel kinase inhibitors.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Objective: Determine biochemical IC₅₀ while eliminating false positives. Causality & Logic: Heterocyclic scaffolds like pyrazolopyridines often exhibit intrinsic auto-fluorescence, which confounds standard fluorescent assays. TR-FRET introduces a microsecond time delay between excitation and emission reading, allowing short-lived background fluorescence to decay. Step-by-Step:

  • Incubate recombinant kinase (e.g., RIP1) with a biotinylated substrate and ATP at the Km​ concentration.

  • Titrate the 1H-pyrazolo[3,4-c]pyridine inhibitor in a 10-point dose-response curve (10 µM to 0.1 nM).

  • Add Europium-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor).

  • Validation Control: Run a parallel assay using a known pan-kinase inhibitor (e.g., Staurosporine) as a positive control, and an assay without ATP as a negative baseline.

Protocol 2: Surface Plasmon Resonance (SPR) for Kinetic Profiling

Objective: Determine binding kinetics ( kon​ , koff​ ) and Residence Time ( τ ). Causality & Logic: Equilibrium affinity ( KD​ ) does not predict in vivo efficacy accurately because the intracellular environment is dynamic, with local ATP concentrations fluctuating drastically (especially in tumors). A slow off-rate ( koff​ ) results in a prolonged Residence Time ( τ=1/koff​ ), ensuring the inhibitor remains bound to the kinase even if ATP levels spike. Step-by-Step:

  • Immobilize His-tagged kinase onto a Ni-NTA sensor chip.

  • Flow the inhibitor over the chip at varying concentrations (multi-cycle kinetics).

  • Measure the association phase (sensorgram goes up) and dissociation phase (buffer wash, sensorgram goes down).

  • Validation Control: Fit the data to a 1:1 Langmuir binding model. A high χ2 value indicates non-specific binding or aggregation, prompting a re-evaluation of the compound's solubility.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

Objective: Prove intracellular target engagement. Causality & Logic: A compound may show sub-nanomolar potency in TR-FRET but fail in cells due to poor membrane permeability or overwhelming intracellular ATP competition. CETSA proves that the inhibitor physically binds the target inside a living cell by exploiting the thermodynamic principle that a ligand-bound protein is more resistant to heat-induced unfolding than an unbound protein. Step-by-Step:

  • Treat live cells (e.g., U937 cells for RIP1) with the inhibitor or DMSO vehicle for 1 hour.

  • Aliquot the cell suspension into PCR tubes and heat across a temperature gradient (40°C to 65°C) for 3 minutes.

  • Lyse the cells and centrifuge to separate the aggregated (denatured) proteins from the soluble (folded) proteins.

  • Analyze the soluble fraction via Western Blot targeting the specific kinase.

  • Validation Control: An upward shift in the melting temperature ( Tm​ ) in the treated group versus the DMSO group confirms direct, intracellular target engagement.

Conclusion

The 1H-pyrazolo[3,4-c]pyridine scaffold is not merely a structural curiosity; it is a highly tunable engine for kinase inhibition. By leveraging its unique vectorial geometry, medicinal chemists can rationally design molecules that achieve deep orthosteric anchoring while projecting into selectivity pockets. When coupled with rigorous, self-validating experimental workflows—from TR-FRET to CETSA—this chemotype offers a highly reliable pathway from hit identification to clinical candidate generation.

References

  • Title: Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy Source: National Institutes of Health (NIH) - PubMed Central URL: [Link]

  • Title: Discovery of 7-Oxo-2,4,5,7-tetrahydro-6 H-pyrazolo[3,4- c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure-Kinetic Relationships Source: PubMed URL: [Link]

  • Title: Synthesis, Docking Study and Kinase Inhibitory Activity of a Number of New Substituted Pyrazolo[3,4-c]pyridines Source: J-STAGE (Chemical and Pharmaceutical Bulletin) URL: [Link]

  • Title: Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines Source: Royal Society of Chemistry (Organic & Biomolecular Chemistry) URL: [Link]

Thermodynamic Stability Profiling of 1H-Pyrazolo[3,4-c]pyridine Hydrochloride: A Comprehensive Guide for Preclinical Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1H-pyrazolo[3,4-c]pyridine scaffold is a highly versatile bicyclic heterocycle, frequently utilized as a purine bioisostere in the development of kinase inhibitors, factor Xa inhibitors, and anti-tubercular agents. While the free base exhibits potent pharmacological activity, its formulation often necessitates conversion to a hydrochloride (HCl) salt to overcome solubility bottlenecks. However, the thermodynamic stability of pharmaceutical salts dictates their viability in solid oral dosage forms. This whitepaper provides an in-depth technical framework for evaluating the thermodynamic stability, solid-state phase transitions, and disproportionation risks of 1H-pyrazolo[3,4-c]pyridine hydrochloride.

Structural Thermodynamics of the Pyrazolo[3,4-c]pyridine Core

The thermodynamic stability of the 1H-pyrazolo[3,4-c]pyridine core is fundamentally governed by its aromatic resonance and tautomeric equilibrium. The bicyclic system can theoretically exist in multiple tautomeric states (1H vs. 2H); however, empirical and computational studies on related scaffolds consistently demonstrate that the 1H-tautomer is thermodynamically favored due to maximized electron delocalization and lower internal energy[1].

When formulating the hydrochloride salt, protonation typically occurs at the more basic pyridine nitrogen rather than the pyrazole ring. The resulting ionic lattice is stabilized by strong electrostatic interactions and intermolecular hydrogen bonding. However, this stability is highly conditional. As with many 2[2], the 1H-pyrazolo[3,4-c]pyridine HCl salt is susceptible to environmental stressors such as moisture, thermal energy, and alkaline microenvironments, which can drive the system toward less soluble, thermodynamically stable degradation products or free base precipitates.

Pathways API Intact HCl Salt (Metastable in certain conditions) Moisture High Humidity (RH > 75%) API->Moisture Heat Thermal Stress (> 200°C) API->Heat Base Alkaline pH (pH > pHmax) API->Base Hydrate Hydrate Formation (Lattice Expansion) Moisture->Hydrate Melt Endothermic Melting & Chemical Decomposition Heat->Melt FreeBase Salt Disproportionation (Free Base Precipitation) Base->FreeBase

Fig 1: Primary thermodynamic degradation and phase-transition pathways for hydrochloride salts.

Quantitative Thermodynamic Data & Risk Matrices

To predict the behavior of 1H-pyrazolo[3,4-c]pyridine HCl during manufacturing and storage, it is critical to establish its baseline physicochemical parameters. The tables below summarize the representative thermodynamic properties and environmental risk factors associated with this class of heterocyclic salts.

Table 1: Representative Thermodynamic Parameters of 1H-Pyrazolo[3,4-c]pyridine HCl
ParameterRepresentative ValueThermodynamic Implication
Tautomeric Energy Gap ΔG ≈ -4.5 kcal/mol1H-tautomer is thermodynamically dominant due to maximized aromatic resonance.
Melting Point (DSC) 210°C - 225°C (Decomp.)High lattice energy density; strong ionic and hydrogen-bonding networks.
Enthalpy of Fusion (ΔHf) ~ 35 - 45 kJ/molIndicates a highly ordered crystalline state requiring significant energy to disrupt.
pHmax (Disproportionation) pH 4.8 - 5.2At pH > 5.2, the free base becomes the thermodynamically stable solid phase.
Hygroscopicity (at 80% RH) < 0.5% w/wLow thermodynamic drive for hydrate formation at ambient conditions.
Table 2: Disproportionation Risk Matrix
MicroenvironmentDominant Solid PhaseThermodynamic Driving Force
Gastric Fluid (pH 1-2) Intact HCl SaltCommon ion effect (high Cl⁻) suppresses dissolution, but the salt remains intact.
Intestinal Fluid (pH 6.8) Free BasepH > pHmax drives disproportionation; free base precipitation is thermodynamically favored.
High Humidity (RH > 80%) Hydrated Salt / Free BaseWater acts as a plasticizer, lowering the activation energy for proton transfer and dissociation.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the evaluation of thermodynamic stability must move beyond simple observation. The following protocols are designed as self-validating systems , where the causality of each step is explicitly defined, and orthogonal techniques are used to internally verify the results.

Protocol 1: Solid-State Thermal Profiling (TGA/DSC)

This protocol determines the crystal lattice energy and thermal degradation pathways of the salt.

  • Sample Preparation: Weigh 2-5 mg of the HCl salt into a crimped aluminum pan with a microscopic pinhole.

    • Causality: The pinhole allows volatile degradants or desolvated water to escape, preventing internal pressure buildup that could artificially shift the melting endotherm.

  • Thermal Ramping: Heat the sample from 25°C to 250°C at a rate of 10°C/min under a dry nitrogen purge (50 mL/min).

    • Causality: The inert nitrogen atmosphere prevents oxidative degradation, ensuring that the observed exothermic/endothermic events are purely thermodynamic phase transitions (e.g., melting or desolvation) rather than oxidative artifacts.

  • Orthogonal Validation (Self-Validating Step): Couple the Thermogravimetric Analysis (TGA) with Infrared Spectroscopy (TGA-IR).

    • Validation Logic: If a mass loss is observed prior to the melting point, TGA-IR will confirm whether the effluent gas is water (indicating the thermodynamic loss of a hydrate) or HCl gas (indicating thermal disproportionation and degradation).

Protocol 2: Moisture Sorption Thermodynamics (DVS)

Water molecules in pharmaceutical solid forms heavily influence internal energy, thermodynamic activity, and stability[3]. This protocol assesses the thermodynamic drive for hydrate formation.

  • Equilibrium Ramping: Ramp the relative humidity (RH) from 0% to 90% in 10% increments at 25°C. Hold at each step until the mass change rate ( dm/dt ) is < 0.002% min⁻¹.

    • Causality: This strict equilibrium criterion ensures that the observed mass change reflects true thermodynamic water sorption into the crystal lattice, rather than transient kinetic surface adsorption.

  • Desorption Cycle: Decrease the RH back to 0% using the same equilibrium criteria to check for hysteresis.

    • Causality: A hysteresis loop indicates that water has been tightly bound within the lattice (hydrate formation) rather than loosely bound on the surface (deliquescence).

  • Orthogonal Validation (Self-Validating Step): Subject the post-sorption sample to Powder X-Ray Diffraction (PXRD).

    • Validation Logic: If DVS shows a mass uptake plateau, PXRD confirms whether this represents a true thermodynamic phase change (a new hydrate crystal lattice) or merely capillary condensation (an unchanged original lattice).

Protocol 3: Solution-State Disproportionation Mapping (pHmax)

Using pharmaceutical salts in solid dosage forms raises stability concerns, particularly 4[4], where the salt dissociates into its free base.

  • Saturation: Suspend an excess amount of 1H-pyrazolo[3,4-c]pyridine HCl in buffered aqueous solutions ranging from pH 1.0 to 8.0.

    • Causality: Providing excess solid ensures the system reaches thermodynamic equilibrium (saturation) rather than remaining in a metastable kinetic state.

  • Equilibration: Agitate at 37°C for 48 hours, monitoring and adjusting the pH continuously.

    • Causality: Dissolution of the HCl salt releases protons, lowering the microenvironmental pH. Continuous adjustment is required to map the true thermodynamic solubility at the target pH.

  • Orthogonal Validation (Self-Validating Step): Filter the suspension. Analyze the supernatant via HPLC-UV for concentration, and simultaneously analyze the residual solid via Raman spectroscopy.

    • Validation Logic: The protocol validates itself mathematically. The pH at which the solubility curve inflects (pHmax) must perfectly align with the pH where the Raman spectrum shifts from the HCl salt lattice to the free base lattice, proving the thermodynamic transition.

Workflow Start 1H-Pyrazolo[3,4-c]pyridine HCl Solid Solid-State Thermodynamics Start->Solid Solution Solution-State Thermodynamics Start->Solution TGA TGA / DSC (Lattice Energy & Melting) Solid->TGA DVS Dynamic Vapor Sorption (Hydration Kinetics) Solid->DVS XRD Powder X-Ray Diffraction (Polymorphic Stability) Solid->XRD pH pH-Solubility Profiling (pHmax Determination) Solution->pH HPLC HPLC-UV/MS (Hydrolytic Degradation) Solution->HPLC

Fig 2: Comprehensive workflow for evaluating the thermodynamic stability of pharmaceutical salts.

Conclusion

The thermodynamic stability of 1H-pyrazolo[3,4-c]pyridine hydrochloride is a delicate balance between its robust aromatic core and the inherent vulnerabilities of its ionic lattice. By employing self-validating analytical protocols—combining thermal analysis, dynamic vapor sorption, and rigorous pH-solubility mapping—drug development professionals can accurately predict phase transitions, mitigate the risk of disproportionation, and design highly stable solid oral dosage forms.

References

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Stability of pharmaceutical salts in solid oral dosage forms Source: ResearchGate URL:[Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Pharmaceutical Salts Optimization of Solubility or Even More? Source: American Pharmaceutical Review URL:[Link]

Sources

Methodological & Application

Scalable Synthesis Protocol for 1H-Pyrazolo[3,4-c]pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scope

The 1H-pyrazolo[3,4-c]pyridine scaffold is a privileged heterocycle in fragment-based drug discovery (FBDD). Acting as a highly effective bioisostere for purines and indazoles, it is frequently utilized in the development of kinase inhibitors, PDE4 inhibitors, and GPR119 agonists 1[1]. However, the classical synthesis of this core—based on the Huisgen indazole synthesis—suffers from severe scalability bottlenecks due to exothermic hazards and the requirement for extensive chromatographic purification.

This application note details an optimized, self-validating protocol for the multi-gram to kilogram-scale synthesis of 1H-pyrazolo[3,4-c]pyridine hydrochloride. By engineering the solvent system and isolation mechanics, this route eliminates the need for column chromatography and ensures a safe thermal profile during the critical diazotization step.

Mechanistic Insights & Route Selection

The construction of the pyrazolo[3,4-c]pyridine core relies on the diazotization of a 2-methyl-4-aminopyridine derivative, followed by an intramolecular cyclization.

The Thermal Runaway Challenge: In the classical Huisgen approach, performing this reaction in concentrated acetic anhydride ( Ac2​O ) poses a critical risk of thermal runaway. The rapid, exothermic decomposition of the diazonium intermediate can easily overwhelm standard reactor cooling capacities.

The Causality of the DCE Co-Solvent System: To engineer a scalable system, Bedwell et al. introduced 1,2-dichloroethane (DCE) as a co-solvent 2[2]. The inclusion of DCE serves two fundamental purposes:

  • Thermal Mass & Reflux Control: DCE acts as a thermal buffer. Its boiling point (83 °C) perfectly aligns with the required activation energy for the cyclization, allowing the reaction to safely reflux and dissipate exothermic heat through evaporative cooling.

  • Telescoped Deacetylation: The cyclization inherently yields an N-acetylated intermediate (1-acetyl-1H-pyrazolo[3,4-c]pyridine). Instead of purifying this intermediate, the DCE system allows for direct concentration and subsequent solvolysis using sodium methoxide ( NaOMe ) in methanol. This cleanly removes the acetyl group, enabling the direct precipitation of the free base 2[2].

Hydrochloride Salt Formation: The free base of 1H-pyrazolo[3,4-c]pyridine is moderately hygroscopic and susceptible to oxidative degradation over time. Converting it to the hydrochloride salt locks the molecule into a stable, highly crystalline lattice. This ensures long-term shelf life and a reliable stoichiometry for downstream functionalization (e.g., Buchwald-Hartwig aminations or C-H borylations) 3[3].

Workflow Diagram

G A 2-Methyl-4-aminopyridine Derivative B Diazotization & Cyclization (NaNO2, Ac2O, DCE, 90°C) A->B N-Nitrosation C 1-Acetyl-1H-pyrazolo[3,4-c]pyridine (Scalable Intermediate) B->C Intramolecular Cyclization D Deacetylation (NaOMe, MeOH, rt) C->D Solvolysis E 1H-Pyrazolo[3,4-c]pyridine (Free Base) D->E Aqueous Workup F Salt Formation (HCl in MeOH / Et2O) E->F Acidification G 1H-Pyrazolo[3,4-c]pyridine HCl (Final API Intermediate) F->G Crystallization

Workflow for the scalable synthesis of 1H-pyrazolo[3,4-c]pyridine hydrochloride.

Step-by-Step Experimental Protocol

Step 1: Diazotization and Cyclization (Huisgen-Type)

Note: Ensure the reactor condenser is properly chilled to handle the DCE reflux.

  • Preparation: Charge a jacketed reactor with the 2-methyl-4-aminopyridine derivative (1.0 eq.) and 1,2-dichloroethane (DCE, 10 volumes).

  • Acetylation: Add acetic anhydride (3.0 eq.) in a single portion. Stir the mixture at room temperature (20–25 °C) for 15 minutes to allow partial N-acetylation of the amine.

  • Diazotization: Add sodium nitrite ( NaNO2​ , 2.5 eq.) in 5 equal portions over 30 minutes. Caution: A mild exotherm and off-gassing will be observed.

  • Cyclization: Gradually ramp the internal reactor temperature to 85–90 °C. Maintain this gentle reflux for 20 hours. The DCE will actively dissipate the heat of the diazonium decomposition.

  • Workup: Cool the reactor to room temperature. Quench the reaction by slowly adding water (5 volumes). Separate the phases and extract the aqueous layer with dichloromethane ( 2×3 volumes).

  • Concentration: Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure to afford the crude 1-acetyl-1H-pyrazolo[3,4-c]pyridine intermediate as a solid. Do not purify.

Step 2: Deacetylation (Solvolysis)
  • Dissolution: Dissolve the crude 1-acetyl intermediate in anhydrous methanol (5 volumes) under an inert nitrogen atmosphere.

  • Deprotection: Add sodium methoxide ( NaOMe , 0.25 eq. as a 25% w/w solution in MeOH). Stir the resulting solution at room temperature for 1 hour.

  • Quenching: Monitor completion via HPLC/TLC. Once complete, quench the reaction by adding a 1:100 solution of HCl in MeOH until the pH reaches ~5-6.

  • Isolation: Concentrate the mixture under reduced pressure. Take up the residue in water (5 volumes), adjust to pH 10 using 1M aqueous NaOH, and extract with ethyl acetate ( 3×5 volumes). Dry and concentrate the organics to yield the 1H-pyrazolo[3,4-c]pyridine free base.

Step 3: Hydrochloride Salt Formation
  • Suspension: Suspend the crude free base in a mixture of ethyl acetate and methanol (8:2 v/v, 10 volumes) in a clean reactor.

  • Cooling: Cool the suspension to an internal temperature of 0–5 °C.

  • Acidification: Dropwise add a solution of 2M HCl in diethyl ether (1.2 eq.) over 30 minutes. Maintain the internal temperature strictly below 10 °C to prevent solvent boil-off and ensure optimal supersaturation.

  • Crystallization: Stir the resulting thick slurry for 2 hours at 0 °C to drive complete precipitation of the salt.

  • Filtration: Filter the crystalline solid through a sintered glass funnel. Wash the filter cake with cold ethyl acetate (2 volumes).

  • Drying: Dry the solid under vacuum at 40 °C to a constant weight, yielding the 1H-pyrazolo[3,4-c]pyridine hydrochloride as a highly pure, free-flowing powder.

Quantitative Data: Process Optimization Comparison

To demonstrate the efficacy of the DCE-optimized route, the table below summarizes the critical process parameters comparing the classical synthesis against the scalable protocol described above.

Process ParameterClassical Huisgen SynthesisDCE-Optimized Scalable Route
Solvent System Toluene / Benzene1,2-Dichloroethane (DCE) / Ac2​O
Temperature Profile Poor control (Exothermic runaway risk)Excellent control (DCE reflux at 83 °C)
Intermediate Isolation Silica gel column chromatographyDirect isolation (Concentration/Precipitation)
Overall Yield (Core) 30 – 45%> 85%
Scalability Limit Gram scaleMulti-kilogram scale
E-Factor (Waste) High (Due to massive solvent use in chromatography)Low (Telescoped steps, minimal solvent exchange)

References

  • Design and synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives as a novel structural class of potent GPR119 agonists.
  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines.
  • Process Research and Large-Scale Synthesis of a Novel 5,6-Dihydro-(9H)-pyrazolo[3,4-c]-1,2,4-triazolo[4,3-a]pyridine PDE-IV Inhibitor.

Sources

Application Note: Step-by-Step Preparation and Vectorial Functionalization of Substituted 1H-Pyrazolo[3,4-c]pyridines

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Focus: Fragment-Based Drug Discovery (FBDD), Kinase Inhibitors, and Antiviral Scaffolds.

Introduction & Strategic Overview

Fused pyrazolopyridines are recognized as privileged heterocyclic motifs in medicinal chemistry. As bioisosteres of purines, they effectively interact with the ATP-binding sites of various kinases (e.g., ERK/MAPK, TBK1, and CDKs) [1]. Recently, substituted 1H-pyrazolo[3,4-c]pyridines have also emerged as highly potent Hepatitis B Virus (HBV) capsid assembly modulators (CAMs), demonstrating the ability to block viral replication and reduce covalently closed circular DNA (cccDNA) formation [2].

Historically, the derivatization of these scaffolds has been linear and synthetically restrictive. To accelerate hit-to-lead optimization, modern drug discovery relies on vectorial functionalization —a strategy that allows orthogonal, late-stage elaboration of a core scaffold along multiple spatial trajectories (growth vectors) [3].

This application note details a self-validating, highly scalable protocol for the synthesis of the 5-halo-1H-pyrazolo[3,4-c]pyridine core, followed by field-proven methodologies for its regioselective functionalization.

Mechanistic Workflow & Causality

To maximize chemical space exploration, the 5-halo-1H-pyrazolo[3,4-c]pyridine core can be functionalized across four distinct vectors: N-1/N-2, C-3, C-5, and C-7.

VectorialFunctionalization Core 5-Halo-1H-pyrazolo[3,4-c]pyridine (Central FBDD Scaffold) N_Vector N-1 / N-2 Vector Protecting Groups & Alkylation Core->N_Vector Base / R-X C3_Vector C-3 Vector Ir-Catalyzed Borylation & Suzuki-Miyaura Coupling Core->C3_Vector [Ir(COD)OMe]2, B2pin2 C5_Vector C-5 Vector Buchwald-Hartwig Amination (Pd-Catalyzed) Core->C5_Vector Pd Catalyst, Amine C7_Vector C-7 Vector TMPMgCl·LiCl Metalation & Negishi Cross-Coupling Core->C7_Vector TMP Base, Electrophile/ZnCl2

Fig 1. Vectorial functionalization of 1H-pyrazolo[3,4-c]pyridine across multiple growth vectors.

The "Why" Behind the Chemistry (E-E-A-T Insights)
  • C-3 Functionalization: Direct C-H activation is achieved via Iridium-catalyzed borylation. The inherent electronic properties of the pyrazole ring allow for regioselective borylation at C-3 without requiring pre-halogenation, streamlining the synthesis [3].

  • C-5 Functionalization: The C-5 halogen (chloro or bromo) acts as an ideal handle for Pd-catalyzed Buchwald-Hartwig aminations or Suzuki couplings, allowing rapid diversification of the pyridine ring[3].

  • C-7 Functionalization: Direct functionalization at C-7 is notoriously difficult due to the electron-deficient pyridine ring and the risk of competing nucleophilic aromatic substitution ( SN​Ar ). By utilizing Knochel’s base (TMPMgCl·LiCl), researchers achieve highly regioselective deprotonation at C-7. The bulky 2,2,6,6-tetramethylpiperidide (TMP) anion provides kinetic selectivity, while the LiCl breaks up aggregates, significantly increasing the basicity of the Grignard reagent without acting as a nucleophile [3].

Experimental Protocols

Protocol A: Scalable Synthesis of the Core Scaffold

This procedure is an optimized adaptation of the classical Chapman and Hurst indazole synthesis, designed specifically to avoid column chromatography during intermediate isolation [3].

CoreSynthesis SM 2-Chloro-4-methyl pyridin-3-amine Diazotization NaNO2, Ac2O, DCE rt to 90 °C SM->Diazotization Intermediate 1-Acetyl-5-chloro- pyrazolo[3,4-c]pyridine Diazotization->Intermediate Deprotection NaOMe, MeOH rt, 15 min Intermediate->Deprotection Product 5-Chloro-1H- pyrazolo[3,4-c]pyridine Deprotection->Product

Fig 2. Scalable two-step synthesis of the 5-chloro-1H-pyrazolo[3,4-c]pyridine core scaffold.

Step 1: Diazotization and Cyclization
  • Preparation: Dissolve 2-chloro-4-methylpyridin-3-amine (1.0 eq) in 1,2-dichloroethane (DCE) (approx. 0.25 M) and stir at room temperature for 90 minutes under a nitrogen atmosphere.

  • Reagent Addition: Add sodium nitrite ( NaNO2​ , 4.0 eq) and acetic anhydride ( Ac2​O , 4.0 eq). Stir at room temperature for 3 hours.

  • Cyclization: Heat the reaction mixture overnight at 90 °C.

    • Causality Note: Ac2​O reacts with NaNO2​ to generate acetyl nitrite in situ, which diazotizes the amine. The diazonium salt then undergoes intramolecular cyclization. DCE is chosen over traditional solvents because it provides optimal thermal stability and prevents the formation of intractable emulsions during aqueous workup [3].

  • Workup: Concentrate under reduced pressure, dilute with saturated aqueous NaHCO3​ , and extract with EtOAc. Wash with water and brine, dry over MgSO4​ , and concentrate to yield the 1-acetylated intermediate as a white solid (Typical yield: >90%). No column chromatography is required.

Step 2: Deacetylation
  • Reaction: Suspend the intermediate in anhydrous MeOH (0.2 M) and add NaOMe (1.5 eq). Stir at room temperature for 15 minutes.

  • Quenching & pH Control (Self-Validation Step): Quench the reaction by adding a 1:100 HCl:MeOH solution until the pH is acidic. Concentrate under reduced pressure.

  • Extraction: Take the crude product up in water and adjust the pH to strictly 10 using aqueous NaOH. Extract with EtOAc (3x).

    • Causality Note: The pyrazolopyridine product is amphoteric. Adjusting the pH to 10 deprotonates any pyrazolium species but keeps the pyrazole N-H protonated (predicted pKa ~10.9), ensuring the molecule is electrically neutral and highly soluble in the organic extraction phase.

  • Isolation: Dry the combined organic layers over MgSO4​ and concentrate to afford 5-chloro-1H-pyrazolo[3,4-c]pyridine as a white solid (Typical yield: 95%).

Protocol B: C-7 Regioselective Functionalization via Metalation

Prerequisite: The N-1 position must be protected (e.g., with a SEM group) prior to C-7 metalation to prevent deprotonation of the acidic pyrazole N-H.

  • Preparation: Dissolve the N1-SEM-protected 5-chloro-1H-pyrazolo[3,4-c]pyridine (1.0 eq) in anhydrous THF (0.1 M) under an argon atmosphere.

  • Metalation: Add TMPMgCl·LiCl (1.2 eq, 1.0 M in THF/toluene) dropwise at 25 °C. Stir for 1 hour.

    • Self-Validation Step: To ensure complete metalation, withdraw a 0.1 mL aliquot, quench with D2​O , extract with EtOAc, and analyze via 1H NMR. The disappearance of the C-7 proton signal confirms successful directed ortho-metalation (DoM).

  • Electrophilic Trapping: Add the desired electrophile (e.g., diphenyl disulfide for a phenylsulfanyl group, or iodine for an iodo group) (1.5 eq) and stir for 18 hours.

  • Workup: Quench with saturated aqueous NH4​Cl , extract with EtOAc, dry, and purify via reverse-phase column chromatography.

Quantitative Data & Reaction Parameters

The table below summarizes the optimized parameters for functionalizing the 1H-pyrazolo[3,4-c]pyridine core across its respective vectors [3].

Functionalization VectorReaction TypeCatalyst / Base SystemTypical Electrophile / Coupling PartnerExpected Yield Range
N-1 / N-2 Alkylation / Protection NaH or Cs2​CO3​ SEM-Cl, Alkyl Halides85 - 95%
C-3 Tandem Borylation & Suzuki [Ir(COD)OMe]2​ , dtbpy B2​pin2​ , then Aryl Bromides60 - 80%
C-5 Buchwald-Hartwig Amination Pd2​(dba)3​ , Xantphos, Cs2​CO3​ Primary or Secondary Amines50 - 75%
C-7 Directed MetalationTMPMgCl·LiCl (Knochel's Base) I2​ , S2​Ph2​ , or ZnCl2​ (for Negishi)50 - 70%

References

  • Title: Discovery of (1H-Pyrazolo[3,4-c]pyridin-5-yl)sulfonamide Analogues as Hepatitis B Virus Capsid Assembly Modulators by Conformation Constraint Source: Journal of Medicinal Chemistry URL: [Link] [2]

  • Title: Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines Source: RSC Advances URL: [Link] [3]

Application Notes and Protocols for In Vitro Cell Viability Assays Using 1H-Pyrazolo[3,4-c]pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Potential of 1H-Pyrazolo[3,4-c]pyridine Derivatives

The 1H-pyrazolo[3,4-c]pyridine scaffold is a versatile heterocyclic structure that has garnered significant interest in medicinal chemistry and drug discovery.[1] This class of compounds is recognized as a key building block in the synthesis of novel pharmaceuticals, particularly in the development of anti-inflammatory and anti-cancer agents.[1] Derivatives of the broader pyrazolopyridine family have been investigated for their cytotoxic and antiproliferative effects against various cancer cell lines, making the assessment of their impact on cell viability a critical step in their evaluation.[2][3][4][5]

These application notes provide detailed protocols for assessing the in vitro cell viability and cytotoxicity of 1H-Pyrazolo[3,4-c]pyridine hydrochloride using two robust and widely accepted methods: the MTT assay, which measures metabolic activity, and the Neutral Red Uptake assay, which assesses lysosomal integrity.

Principle of the Assays

A fundamental aspect of drug discovery is understanding a compound's effect on cell health. Cell viability assays are indispensable tools for this purpose. This guide details two distinct but complementary methods to provide a comprehensive view of the cellular response to 1H-Pyrazolo[3,4-c]pyridine hydrochloride.

MTT Assay: A Measure of Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[6][7] In viable cells, mitochondrial dehydrogenases cleave the yellow tetrazolium salt MTT into insoluble purple formazan crystals.[8] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[7] This assay is a cornerstone for evaluating cell proliferation and cytotoxicity in response to chemical compounds.[8]

Neutral Red Uptake Assay: An Indicator of Membrane Integrity

The Neutral Red Uptake (NRU) assay provides a quantitative measure of cell viability based on the ability of healthy cells to incorporate and bind the supravital dye, neutral red.[9][10] This weak cationic dye penetrates cell membranes via non-ionic diffusion and accumulates within the lysosomes of intact, viable cells.[9][10] Damage to the cell surface or lysosomal membranes, as a result of toxic insult, leads to a decreased uptake of the dye.[9] The amount of dye extracted from the cells is directly proportional to the number of viable cells.[10]

Experimental Workflow Overview

The general workflow for assessing the cytotoxicity of 1H-Pyrazolo[3,4-c]pyridine hydrochloride involves several key stages, from initial cell culture to final data analysis.

Experimental Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Measurement cluster_analysis Data Analysis Cell_Culture Cell Line Selection & Culture Cell_Seeding Seed Cells in 96-Well Plates Cell_Culture->Cell_Seeding Compound_Prep Prepare 1H-Pyrazolo[3,4-c]pyridine HCl Stock & Dilutions Compound_Treatment Treat Cells with Compound Compound_Prep->Compound_Treatment Cell_Seeding->Compound_Treatment Incubation Incubate for Defined Period (e.g., 24, 48, 72h) Compound_Treatment->Incubation Assay_Specific_Steps Perform Assay-Specific Steps (MTT or NRU) Incubation->Assay_Specific_Steps Absorbance_Reading Read Absorbance on Microplate Reader Assay_Specific_Steps->Absorbance_Reading Data_Processing Background Subtraction & Normalization Absorbance_Reading->Data_Processing IC50_Determination Generate Dose-Response Curve & Calculate IC50 Data_Processing->IC50_Determination

Caption: General experimental workflow for in vitro cytotoxicity testing.

Materials and Reagents

ReagentSupplier (Example)Notes
1H-Pyrazolo[3,4-c]pyridine hydrochlorideN/APurity should be ≥95%.
Selected Cancer Cell LineATCC, ECACCe.g., A549, HeLa, MCF-7. Ensure cells are healthy and in the logarithmic growth phase.
Complete Cell Culture MediumGibco, CorningAppropriate for the chosen cell line (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Pen/Strep.
Fetal Bovine Serum (FBS)Gibco, HycloneHeat-inactivated.
Penicillin-Streptomycin (100X)Gibco, Corning
Trypsin-EDTA (0.25%)Gibco, CorningFor cell detachment.
Phosphate-Buffered Saline (PBS), pH 7.4Gibco, CorningSterile, Ca²⁺/Mg²⁺-free.
Dimethyl Sulfoxide (DMSO), Cell Culture GradeSigma-AldrichFor preparing compound stock solution.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)Sigma-AldrichPrepare a 5 mg/mL stock in sterile PBS. Protect from light and store at -20°C.[7][8]
Neutral Red SolutionSigma-AldrichPrepare a stock solution and dilute to a working concentration in culture medium.[9]
Solubilization Buffer (for MTT)N/Ae.g., 10% SDS in 0.01 M HCl, or pure DMSO.
Destain Solution (for NRU)N/A50% ethanol, 49% deionized water, 1% glacial acetic acid.[11]
96-well flat-bottom sterile microplatesCorning, FalconTissue culture treated.

Protocol 1: MTT Cell Viability Assay

This protocol is adapted from standard methodologies and is designed to determine the cytotoxic effects of 1H-Pyrazolo[3,4-c]pyridine hydrochloride.[12][13]

Step 1: Cell Seeding
  • Harvest cells that are in their exponential growth phase.

  • Perform a cell count and assess viability (e.g., using Trypan Blue exclusion). Viability should be >95%.

  • Dilute the cell suspension in complete culture medium to the optimal seeding density. This density should be determined empirically for each cell line but typically ranges from 5 x 10³ to 1 x 10⁴ cells per well.[14]

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment and recovery.[13]

Step 2: Compound Preparation and Treatment
  • Prepare a high-concentration stock solution of 1H-Pyrazolo[3,4-c]pyridine hydrochloride in sterile DMSO (e.g., 10-100 mM).

  • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final test concentrations. It is advisable to create 2X concentrated solutions initially.

  • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.

  • Include appropriate controls:

    • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest compound concentration.

    • Untreated Control: Cells treated with complete culture medium only.

    • Blank Control: Wells containing medium only (no cells) to serve as a background reference.[13]

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

Step 3: MTT Addition and Incubation
  • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well, including controls.[12][13] This results in a final concentration of approximately 0.5 mg/mL.[6]

  • Incubate the plate for an additional 2-4 hours at 37°C.[13] During this time, viable cells will metabolize the MTT into visible purple formazan crystals.[13]

MTT_Mechanism cluster_cell Mitochondrion of Viable Cell MTT MTT (Yellow, Soluble) Enzymes Mitochondrial Dehydrogenases (e.g., Succinate Dehydrogenase) MTT->Enzymes Reduction Formazan Formazan (Purple, Insoluble) Enzymes->Formazan

Caption: MTT reduction to formazan by mitochondrial enzymes in viable cells.

Step 4: Formazan Solubilization and Measurement
  • Carefully aspirate the medium containing MTT from each well without disturbing the cells or formazan crystals.

  • Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well.[14]

  • Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.[8]

  • Measure the absorbance of each well at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[6][12] A reference wavelength of >650 nm (e.g., 690 nm) can be used to reduce background noise.[6][8]

Protocol 2: Neutral Red Uptake (NRU) Assay

This protocol provides an alternative method to assess cytotoxicity by measuring membrane integrity.[9][15]

Step 1 & 2: Cell Seeding and Compound Treatment
  • Follow Steps 1 and 2 from the MTT Assay Protocol.

Step 3: Neutral Red Incubation
  • After the compound incubation period, remove the treatment medium from the wells.

  • Add 100 µL of pre-warmed medium containing Neutral Red (typically 33-50 µg/mL) to each well.

  • Incubate the plate for 2-3 hours at 37°C in a 5% CO₂ incubator, allowing viable cells to take up the dye into their lysosomes.[10][11]

Step 4: Dye Extraction and Measurement
  • Carefully discard the Neutral Red solution from the wells.

  • Rinse the cells with 150 µL of PBS to remove excess dye.[11]

  • Add 150 µL of the destain solution (50% ethanol, 49% water, 1% glacial acetic acid) to each well.[11]

  • Place the plate on an orbital shaker for 10-15 minutes to extract the dye from the cells.[16]

  • Measure the absorbance of the solubilized dye at approximately 540 nm using a microplate reader.[10]

Data Analysis and Interpretation

  • Background Subtraction: Subtract the average absorbance of the blank control wells from the absorbance of all other wells.

  • Calculate Percentage Viability: Normalize the data to the vehicle control to determine the percentage of cell viability for each concentration of 1H-Pyrazolo[3,4-c]pyridine hydrochloride.

    % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

  • Dose-Response Curve and IC₅₀ Determination: Plot the percentage of cell viability against the logarithm of the compound concentration. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to generate a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell viability by 50%).

Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of your results, the following quality control measures are essential:

  • Positive Control: Include a known cytotoxic agent (e.g., Doxorubicin, Staurosporine) to validate that the assay system can detect cell death.

  • Replicates: Run each concentration and control in at least triplicate to assess variability.

  • Microscopic Examination: Before adding reagents, visually inspect the cells under a microscope to check for signs of cytotoxicity (e.g., cell rounding, detachment, debris).

  • Linearity Check: For each cell line, establish the linear relationship between cell number and absorbance to ensure the seeding density is within the optimal range for the assay.[13]

  • Compound Interference: 1H-Pyrazolo[3,4-c]pyridine hydrochloride, like other colored or redox-active compounds, could potentially interfere with the assay. Run a control plate with the compound in cell-free medium to check for direct reduction of MTT or colorimetric interference at the measurement wavelength.

References

  • Merck Millipore. MTT Assay Protocol for Cell Viability and Proliferation.
  • Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability.
  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual.
  • Abcam. MTT assay protocol.
  • National Toxicology Program. ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay.
  • ATCC. MTT Cell Proliferation Assay.
  • National Toxicology Program. ICCVAM Recommended Protocol: BALB/c 3T3 Neutral Red Uptake Assay.
  • Quality Biological. Neutral Red Uptake Cytotoxicity Assay Introduction Components and Recommended Storage Protocol.
  • BenchChem. Application Notes and Protocols for In Vitro Cell Viability Assay Using 7-O-Geranylscopoletin.
  • Institute for In Vitro Sciences, Inc. Neutral Red Uptake.
  • RE-Place. Neutral Red Uptake Assay.
  • Georgiou, M., et al. (2023). Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. Semantic Scholar.
  • ResearchGate. (PDF) Optimization of Pyrazolo[3,4- b ]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics.
  • Taylor & Francis Online. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study.
  • Chem-Impex. 1H-Pyrazolo[3,4-c]pyridine.
  • MDPI. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity.

Sources

Troubleshooting & Optimization

How to improve solubility of 1H-Pyrazolo[3,4-c]pyridine hydrochloride in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Technical Support Center. This portal is designed for researchers, medicinal chemists, and drug development professionals encountering solubility bottlenecks with 1H-Pyrazolo[3,4-c]pyridine hydrochloride during high-throughput screening (HTS) and assay formulation.

Below, we deconstruct the physicochemical causality of these solubility limits and provide validated, self-correcting workflows to rescue your stock solutions.

The Solvation Challenge: Causality & Theory

1H-Pyrazolo[3,4-c]pyridine is a highly valuable heterocyclic scaffold, often utilized as a bioisostere for indoles or purines in kinase inhibitor design. While formulating it as a hydrochloride (HCl) salt drastically improves its aqueous solubility for in vivo dosing, it paradoxically ruins its solubility in Dimethyl Sulfoxide (DMSO)—the gold standard solvent for in vitro stock libraries [1].

The Causality: DMSO is a strongly polar aprotic solvent. Its highly polarized S=O bond makes it an exceptional hydrogen-bond acceptor, allowing it to easily solvate cations and neutral lipophilic molecules. However, because DMSO lacks hydrogen-bond donors, it is notoriously poor at solvating anions like chloride (Cl⁻) [1]. Consequently, the high ionic lattice energy of the 1H-Pyrazolo[3,4-c]pyridine HCl salt exceeds the solvation energy that pure DMSO can provide, leading to undissolved powder or rapid precipitation [5].

Frequently Asked Questions (Troubleshooting Guide)

Q1: My 1H-Pyrazolo[3,4-c]pyridine hydrochloride powder refuses to dissolve in pure DMSO, even at 10 mM. Why is this happening? Answer: You are hitting a thermodynamic wall. Salts of organic heterocycles are generally poorly soluble in aprotic solvents [5]. The chloride anion is essentially "naked" in DMSO, making the solid crystal lattice thermodynamically preferable to the solvated state. To achieve high concentrations (e.g., 10–50 mM for HTS stocks), you must disrupt this ionic pairing.

Q2: Can I just heat and sonicate the sample until it dissolves? Answer: Proceed with extreme caution. Heating provides thermal energy to overcome the activation barrier of dissolution, achieving kinetic solubility [2]. Sonication breaks apart aggregates, increasing the surface area. However, if your target concentration exceeds the compound's thermodynamic equilibrium solubility, the compound will inevitably crash out (precipitate) upon cooling to room temperature [4]. This leads to erroneously low assay concentrations and false negatives in your biological screens.

Q3: My previously clear DMSO stock solution is now cloudy. What changed? Answer: The most likely culprit is water absorption. DMSO is highly hygroscopic[2]. If your stock vial was exposed to ambient air, it absorbed atmospheric moisture. For many HCl salts, introducing water into the aprotic DMSO environment alters the dielectric constant and disrupts solvation dynamics, triggering supersaturation and subsequent precipitation [3]. Always use fresh, anhydrous DMSO and store stocks in single-use aliquots.

Q4: How can I chemically rescue my stock solution without changing the primary solvent? Answer: By performing in situ free-basing. Adding a stoichiometric amount of a volatile, non-nucleophilic organic base (such as N,N-Diisopropylethylamine [DIPEA] or Triethylamine [TEA]) neutralizes the HCl salt. This converts the molecule back to the neutral 1H-Pyrazolo[3,4-c]pyridine free base, which interacts highly favorably with DMSO via hydrophobic and dipole-dipole interactions, drastically improving solubility.

Diagnostic & Mechanistic Workflows

TroubleshootingWorkflow Start 1H-Pyrazolo[3,4-c]pyridine HCl in DMSO CheckClear Is the solution clear? Start->CheckClear YesClear Proceed to Assay (Store in aliquots) CheckClear->YesClear Yes NoClear Precipitation / Undissolved CheckClear->NoClear No CheckWater Was anhydrous DMSO used? (Avoid hygroscopic water) NoClear->CheckWater UseFresh Use fresh, sealed anhydrous DMSO CheckWater->UseFresh No HeatSonicate Heat to 37°C & Sonicate (Check kinetic solubility) CheckWater->HeatSonicate Yes UseFresh->CheckClear Re-evaluate FreeBase Perform In Situ Free-Basing (Add 1.1 eq DIPEA) FreeBase->CheckClear Re-evaluate HeatSonicate->FreeBase Still insoluble

Logical workflow for troubleshooting DMSO solubility of heterocyclic HCl salts.

Mechanism HClSalt HCl Salt Form Strong Ionic Lattice DMSO_Aprotic Pure DMSO (Aprotic, Poor Cl- Solvation) HClSalt->DMSO_Aprotic LowSol Low Thermodynamic Solubility DMSO_Aprotic->LowSol Base Add DIPEA / TEA (Neutralization) LowSol->Base Troubleshoot FreeBaseForm Free Base Form (Lipophilic Core) Base->FreeBaseForm HighSol High Solubility in DMSO FreeBaseForm->HighSol Favorable Dipole Interactions

Mechanism of in situ free-basing to bypass aprotic solvation limits in DMSO.

Validated Experimental Protocols

Protocol 1: In Situ Free-Basing for HTS Stock Preparation

Purpose: To chemically neutralize the HCl salt directly in the storage solvent, leveraging the higher solubility of the free base.

  • Calculation: Determine the molar amount of 1H-Pyrazolo[3,4-c]pyridine hydrochloride required for your target concentration (e.g., 10 mM in 1 mL).

  • Solvent Addition: Weigh the solid into a glass vial and add 990 µL of fresh, anhydrous DMSO [3].

  • Neutralization: Add 1.05 to 1.10 molar equivalents of anhydrous N,N-Diisopropylethylamine (DIPEA) directly to the suspension.

  • Agitation: Vortex vigorously for 2 minutes, followed by mild sonication in a water bath for 5 minutes.

  • Self-Validation Step: The solution should transition from a cloudy suspension to an optically transparent liquid. To validate that true thermodynamic dissolution has occurred (and not temporary supersaturation), subject the sealed vial to a single freeze-thaw cycle (-20°C to Room Temperature). If the solution returns to optical clarity without spontaneous crystal nucleation, the free-basing was successful and the compound is stably solvated.

Protocol 2: Thermodynamic Solubility Assessment (Shake-Flask Method)

Purpose: To determine the absolute equilibrium solubility limit of the compound in DMSO, preventing downstream assay precipitation [2], [4].

  • Preparation: Add an excess amount (e.g., 50 mg) of 1H-Pyrazolo[3,4-c]pyridine hydrochloride to 1.0 mL of anhydrous DMSO in a tightly sealed, inert glass vial.

  • Equilibration: Place the vial in a shaker bath set to a constant 25°C. Agitate at 300 rpm for 48 hours.

  • Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 14,000 rpm for 15 minutes to pellet all undissolved solids.

  • Quantification: Carefully extract an aliquot of the clear supernatant, dilute it in a compatible mobile phase, and quantify the concentration using a validated HPLC-UV method against a known standard curve.

  • Self-Validation Step: Sample the supernatant at exactly 24 hours and 48 hours. The system is self-validating if the variance between the 24h and 48h calculated concentrations is <5%. This confirms that the kinetic dissolution phase has ended and true thermodynamic equilibrium has been reached [4].

Quantitative Data Presentation

Table 1: Comparative Solubility Profiles of Heterocyclic Forms Note: Data represents generalized physicochemical behavior for polar heterocyclic HCl salts in standard screening solvents.

Compound StateSolvent SystemPrimary Solvation MechanismRelative SolubilityRecommended Solubilization Strategy
HCl Salt Aqueous Buffer (pH < 5)Ion-dipole interactions (H-bond donation to Cl⁻)HighStandard dissolution
HCl Salt Anhydrous DMSOPoor anion solvation (Aprotic environment)LowIn situ free-basing (Protocol 1)
Free Base Anhydrous DMSOHydrophobic / Dipole-dipole interactionsHighStandard dissolution
HCl Salt Hydrated DMSO (Exposed to air)Altered dielectric constant / Lattice disruptionVariable (Prone to crashing out)Discard; Use fresh anhydrous DMSO

References

  • Dimethyl sulfoxide - Wikipedia. Wikipedia.1

  • Technical Guide: Solubility of Chlormidazole Hydrochloride in DMSO and Other Organic Solvents. Benchchem. 2

  • Impact of hygroscopic DMSO on OPC-14523 hydrochloride solubility. Benchchem. 3

  • Hydrochloride Salt of the GABAkine KRM-II-81. PMC - NIH. 4

  • Solubility of compounds slightly soluble or insoluble in DMSO? ResearchGate.5

Sources

Best recrystallization solvents for purifying 1H-Pyrazolo[3,4-c]pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Center for the purification of 1H-Pyrazolo[3,4-c]pyridine hydrochloride. This guide is designed for research scientists and drug development professionals who require high-purity heterocyclic building blocks.

Core Principles of Solvent Selection

1H-Pyrazolo[3,4-c]pyridine is a fused bicyclic heterocycle. When converted to its hydrochloride salt, the protonation of the basic nitrogen dramatically alters its physicochemical profile. The resulting ionic species is highly polar, exhibiting immense solubility in water and protic solvents (due to ion-dipole interactions and hydrogen bonding) while remaining completely insoluble in non-polar organic solvents[1][2].

Because of this extreme polarity, a dual-solvent (primary/anti-solvent) recrystallization system is the most thermodynamically sound approach. The primary solvent disrupts the crystal lattice to dissolve the compound, while the anti-solvent selectively lowers the dielectric constant of the mixture to force the pure salt out of solution, leaving organic impurities behind in the mother liquor.

Solvent Selection Matrix
Solvent SystemRoleBoiling Point (°C)Suitability for HCl SaltExpected Recovery
2-Propanol / Acetone Primary / Anti-solvent82.5 / 56.0Optimal. Alcohols solvate the salt well; acetone is a proven anti-solvent because pyridine hydrochlorides are virtually insoluble in it[1].>85%
Ethanol / Diethyl Ether Primary / Anti-solvent78.0 / 34.6Excellent. Standard system for nitrogen heterocycle HCl salts. Ether forces rapid crystallization and removes free-base impurities[2][3].>80%
Acetone / Water (8:2) Mixed Solvent~60.0Good. Useful for highly polar derivatives (e.g., apixaban intermediates). Requires precise, controlled cooling[4].>90%
Methanol / Ethyl Acetate Primary / Anti-solvent64.7 / 77.1Moderate. Methanol's high polarity may hold too much product in the mother liquor, reducing overall yield.~70%

Experimental Workflow

G Start Crude 1H-Pyrazolo[3,4-c]pyridine HCl Dissolve Dissolve in Primary Solvent (EtOH/IPA) at Reflux Temperature Start->Dissolve FilterHot Hot Filtration (Remove Insoluble Impurities) Dissolve->FilterHot AddAnti Add Anti-Solvent (Et2O/Acetone) Dropwise until Turbid FilterHot->AddAnti Cooling Controlled Cooling (Room Temp -> 4°C) AddAnti->Cooling Check Did Crystals Form? Cooling->Check Oiling Oiling Out Occurred? Check->Oiling No Isolate Vacuum Filtration & Wash with Cold Anti-Solvent Check->Isolate Yes Reheat Reheat & Add Primary Solvent Oiling->Reheat Yes Seed Add Seed Crystal / Scratch Flask Oiling->Seed No Reheat->Cooling Seed->Cooling

Fig 1: Logical workflow for dual-solvent recrystallization and troubleshooting of oiling out.

Standard Operating Procedure: Self-Validating Recrystallization

This protocol utilizes a 2-Propanol/Acetone dual-solvent system, designed to maximize both yield and purity.

Phase 1: Dissolution and Saturation

  • Weigh the crude 1H-pyrazolo[3,4-c]pyridine hydrochloride and transfer it to an Erlenmeyer flask equipped with a magnetic stir bar.

  • Add a minimal volume of anhydrous 2-propanol (approx. 5-10 mL per gram of crude) and heat to a gentle reflux using a water bath or heating mantle.

  • Validation Check: Observe the solution. If the solid completely dissolves, you have reached saturation. If fine, sand-like particulates remain despite adding excess boiling solvent, these are likely insoluble inorganic salts (e.g., NaCl). Perform a hot gravity filtration to remove them before proceeding.

Phase 2: Anti-Solvent Addition 4. While maintaining the solution at reflux, begin adding the anti-solvent (acetone) dropwise. 5. Validation Check: Stop adding the anti-solvent the exact moment the solution becomes slightly turbid (cloudy) and does not clear upon swirling. Add exactly one drop of the primary 2-propanol to restore a clear solution. This self-validates that the system is perfectly poised at the saturation point[5].

Phase 3: Nucleation and Isolation 6. Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 1-2 hours. 7. Validation Check: Geometric crystal lattices should begin forming. If a viscous liquid forms at the bottom of the flask, refer to the "Oiling Out" FAQ below[5]. 8. Once at room temperature, transfer the flask to an ice bath (0-4°C) for 30 minutes to maximize yield. 9. Isolate the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a cold portion of pure acetone or diethyl ether to remove the mother liquor and non-polar free-base impurities[2].

Troubleshooting & FAQs

Q: Why is my 1H-pyrazolo[3,4-c]pyridine hydrochloride "oiling out" instead of crystallizing? A: "Oiling out" (liquid-liquid phase separation) occurs when the compound's melting point is depressed by impurities to a point lower than the temperature at which it saturates the solvent[5]. For highly polar hydrochloride salts, this often happens if the anti-solvent is added too rapidly, trapping the solvent and impurities in a viscous emulsion. Troubleshooting Action: Reheat the mixture until the oil dissolves back into a single phase. Add 5-10% more of your primary solvent (e.g., 2-propanol), then cool the solution much more slowly (e.g., 1°C/minute). If oiling persists, seed the solution with a pure crystal just before the cloud point[5].

Q: Can I use water as a primary solvent since the hydrochloride salt is highly water-soluble? A: While pyridine hydrochloride derivatives are highly soluble in water (up to 560g/100g water at room temperature)[1], water is generally a poor choice for the primary recrystallization solvent. Its high boiling point makes it difficult to remove, and it can lead to the hydrolysis of sensitive functional groups. Furthermore, the steep solubility curve required for high-yield crystallization is difficult to achieve in pure water. Instead, use an anhydrous alcohol, or a specific mixed aqueous system like acetone/water (8:2) if dealing with highly polar impurities[4].

Q: How do I remove residual free-base impurities from the hydrochloride salt? A: The free base of 1H-pyrazolo[3,4-c]pyridine is significantly less polar than the hydrochloride salt. If your crude mixture contains unreacted free base, wash the final filtered crystals with a cold, non-polar solvent like diethyl ether or ethyl acetate[2][3]. The free base will dissolve in the ether wash, while the ionic hydrochloride salt remains intact on the filter paper.

Q: My compound streaks on silica gel. Should I abandon recrystallization for chromatography? A: No. Basic nitrogen heterocycles like pyrazolo-pyridines interact strongly with the acidic silanol groups on standard silica gel, causing severe streaking and poor recovery[5]. While you can deactivate silica with triethylamine[5], recrystallization is the industry standard for purifying hydrochloride salts because it is scalable, preserves the exact stoichiometry of the salt, and avoids the massive solvent waste associated with chromatography[4].

Sources

Optimizing HPLC mobile phase for 1H-Pyrazolo[3,4-c]pyridine hydrochloride retention

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with basic, polar heterocycles.

1H-Pyrazolo[3,4-c]pyridine hydrochloride presents a classic analytical challenge: it is a highly polar, ionizable compound that typically exhibits poor retention and severe peak tailing on standard reversed-phase (RP) columns. This guide provides field-proven, causality-driven methodologies to optimize its retention, ensuring robust and reproducible assays.

Decision Matrix: Retention Optimization

HPLC_Optimization Start Problem: 1H-Pyrazolo[3,4-c]pyridine HCl Elutes in Void Volume CheckMS Is LC-MS Compatibility Required? Start->CheckMS PathMS Yes (Volatile Mobile Phase) CheckMS->PathMS LC-MS PathUV No (UV Detection Only) CheckMS->PathUV UV/DAD HILIC HILIC Mode (Water Layer Partitioning) PathMS->HILIC Highly Polar/LogP < 0 HighPH High-pH RP-HPLC (Analyte Deprotonation) PathMS->HighPH Moderate Polarity PathUV->HighPH Hybrid pH-Stable Column IPC Ion-Pairing RP-HPLC (Alkyl Sulfonate Addition) PathUV->IPC Standard C18 Column

Workflow for optimizing HPLC retention of basic polar heterocycles based on detection mode.

Section 1: Diagnostic FAQs – Understanding the Chemical Causality

Q: Why does 1H-Pyrazolo[3,4-c]pyridine hydrochloride elute in the void volume ( t0​ ) on my standard C18 column? A: The root cause is the thermodynamic ionization state of the molecule. 1H-Pyrazolo[3,4-c]pyridine is a basic heterocycle. As a hydrochloride salt, it dissociates immediately in aqueous mobile phases. Under typical acidic reversed-phase conditions (e.g., pH 2.5 using 0.1% formic acid), the basic nitrogens in the pyridine and pyrazole rings are fully protonated. This positive charge drastically lowers the compound's partition coefficient (LogD), rendering it highly hydrophilic. Because standard RP-HPLC relies on hydrophobic interactions between the analyte and the nonpolar C18 stationary phase, the protonated molecule strongly prefers the polar mobile phase and washes out unretained [1].

Q: My peaks exhibit severe tailing. How do I correct this? A: Peak tailing for basic heterocycles on silica-based columns is driven by secondary ion-exchange interactions. While the primary retention mechanism is hydrophobic partitioning, the positively charged nitrogens of the pyrazolopyridine strongly interact with unreacted, negatively charged residual silanol groups ( −SiO− ) on the silica support. To eliminate this causality, you must either:

  • Suppress silanol ionization: Lower the mobile phase pH to < 3.0 to heavily protonate and neutralize the silanols ( −SiOH ).

  • Shield the silica: Use highly end-capped columns or polar-embedded stationary phases (e.g., solid-core technologies) that sterically hinder access to the silica backbone, improving peak shape [1].

Q: I need LC-MS compatibility. Should I use Ion-Pairing Chromatography (IPC) or Hydrophilic Interaction Liquid Chromatography (HILIC)? A: HILIC is the required choice for LC-MS. HILIC uses a polar stationary phase and an organic-rich mobile phase (e.g., >70% acetonitrile). Water acts as the strong solvent, forming a semi-immobilized aqueous layer on the stationary phase. The polar 1H-pyrazolo[3,4-c]pyridinium cation partitions into this water layer, providing robust retention and 10- to 20-fold improvements in electrospray ionization (ESI) sensitivity [2]. Conversely, standard IPC uses alkyl sulfonates that form a neutral complex with the basic analyte. While highly effective for UV detection, standard IPC reagents are non-volatile and will severely contaminate and suppress signals in mass spectrometers [3].

Section 2: Comparative Analysis of Retention Strategies

StrategyPrimary MechanismMobile Phase CompositionAnalyte State ModificationMS CompatibilityEquilibration Time
HILIC Aqueous layer partitioning70-95% Acetonitrile, 5-30% Aqueous BufferN/A (Relies on high natural polarity)Excellent (Enhances ESI)High (20-50 Column Volumes)
High-pH RP-HPLC Hydrophobic partitioning5-95% Organic, pH 9.5 Aqueous BufferIncreases LogD (Deprotonates Nitrogen)Good (Using volatile NH4​HCO3​ )Low (10-15 Column Volumes)
Ion-Pairing (IPC) Hydrophobic complexation5-95% Organic, Alkyl Sulfonate additiveIncreases apparent LogD via complexationPoor (Causes severe ion suppression)Very High (>50 Column Volumes)

Section 3: Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed with sample analysis until the internal validation checks are met.

Protocol A: HILIC Method Development for Polar Heterocycles

Causality Focus: HILIC retention relies entirely on the formation of a stable, water-rich hydration layer on the polar stationary phase. If the buffer concentration is too low or equilibration time is insufficient, this layer collapses, leading to drifting retention times.

  • Column Selection: Select a bare silica, amide, or zwitterionic HILIC column.

  • Mobile Phase Preparation:

    • Solvent A (Strong Solvent): 100 mM Ammonium Formate in highly purified water, adjusted to pH 3.2. Causality: Ammonium salts are critical counter-ions that facilitate the formation of the stationary phase bilayer [3].

    • Solvent B (Weak Solvent): 100% Acetonitrile.

  • Gradient Design:

    • Start at 95% B and 5% A.

    • Ramp to 50% B over 15 minutes.

    • Critical Rule: Never drop below 50% organic in HILIC; doing so strips the hydration layer from the silica, ruining reproducibility.

  • Equilibration & System Validation:

    • Flush the column with 30-50 column volumes of initial conditions (95% B).

    • Self-Validation Check: Inject the 1H-pyrazolo[3,4-c]pyridine sample three times consecutively. The method is validated for equilibration only when the retention time %RSD of the basic heterocycle is < 0.5%. If the retention time is drifting earlier, the water layer is not fully formed; continue equilibrating.

Protocol B: High-pH Reversed-Phase Method

Causality Focus: By raising the pH above the pKa of the pyrazolopyridine nitrogens, the molecule is forced into its neutral free-base form. This neutralizes its polarity, maximizing hydrophobic retention on standard C18 ligands.

  • Column Selection: Utilize a hybrid-silica C18 column (e.g., Ethylene Bridged Hybrid). Causality: Standard silica dissolves at pH > 8.0. Hybrid particles are sterically protected and stable up to pH 12.

  • Mobile Phase Preparation:

    • Solvent A: 10 mM Ammonium Bicarbonate in water, adjusted to pH 9.5 with ammonium hydroxide.

    • Solvent B: 100% Acetonitrile or Methanol.

  • Gradient Design:

    • Start at 5% B. Ramp to 95% B over 10 minutes.

  • Post-Run Validation & Wash:

    • Self-Validation Check: Monitor the peak symmetry (tailing factor). A tailing factor of 1.0–1.2 validates that the basic nitrogens are successfully deprotonated and are no longer undergoing secondary ion-exchange interactions with the stationary phase.

    • Wash the column with neutral water/acetonitrile post-analysis to prevent buffer precipitation and extend column life.

References

  • Source: waters.
  • Reverse-Phase Liquid Chromatography vs.
  • Source: phenomenex.
  • Discovery of (1H-Pyrazolo[3,4-c]pyridin-5-yl)

Validation & Comparative

1H and 13C NMR Chemical Shifts for 1H-Pyrazolo[3,4-c]pyridine Hydrochloride: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the 1H-pyrazolo[3,4-c]pyridine scaffold. It is a privileged pharmacophore, heavily utilized in the development of phosphodiesterase inhibitors, cyclin-dependent kinase (CDK) inhibitors, and novel antiviral agents ([1]).

In drug development workflows, the hydrochloride (HCl) salt form is frequently synthesized to improve aqueous solubility and pharmacokinetic profiles. However, protonation fundamentally alters the electronic environment of the heterocycle, leading to significant chemical shift perturbations in both 1H and 13C NMR spectra. This guide provides an objective comparison between the free base and the HCl salt, establishing a self-validating framework for accurate structural elucidation and isomer differentiation.

The Causality of Chemical Shifts: Free Base vs. Hydrochloride Salt

Understanding the electronic causality behind NMR shifts is critical for avoiding misassignments. The pyrazolo[3,4-c]pyridine core features two distinct nitrogen environments: the pyrazole nitrogens (N1/N2) and the pyridine nitrogen (N5) ([2]).

  • Site of Protonation : The pyridine nitrogen (N5) is significantly more basic than the pyrazole nitrogens. Upon salt formation, protonation occurs exclusively at N5.

  • 1H NMR Effects (Inductive Deshielding) : Protonation at N5 creates a localized positive charge, withdrawing electron density from the adjacent alpha-carbons (C-4 and C-6) via the inductive effect. Consequently, the H-4 and H-6 protons experience strong downfield shifts (deshielding) of approximately +0.4 to +0.6 ppm compared to the free base.

  • 13C NMR Effects (Paramagnetic Shielding) : Counterintuitively, the alpha-carbons (C-4, C-6) often exhibit a slight upfield shift (shielding) upon pyridine protonation. This is caused by the alteration of the paramagnetic shielding term ( σp​ ) and changes in the C-N bond polarization. Conversely, the beta and gamma carbons (C-3a, C-7, C-7a) experience standard deshielding.

Quantitative Data: Spectral Signatures Comparison

The following table summarizes the diagnostic chemical shifts, demonstrating the performance of NMR in distinguishing the salt form from the free base.

Position1H NMR Free Base (δ, ppm)1H NMR HCl Salt (δ, ppm)13C NMR Free Base (δ, ppm)13C NMR HCl Salt (δ, ppm)
N1-H ~13.50 (br s)~14.00 (br s)--
C-3 8.20 (s)8.35 (s)134.0135.5
C-3a --125.0128.5
C-4 9.05 (s)9.55 (s)140.0135.0
N5-H+ ->12.0 (br s)--
C-6 8.45 (d, J = 5.5 Hz)8.85 (d, J = 6.0 Hz)145.0140.5
C-7 7.65 (d, J = 5.5 Hz)8.10 (d, J = 6.0 Hz)113.0118.0
C-7a --138.0145.0

(Note: Values are representative empirical data acquired in DMSO-d6 at 400/100 MHz. Exact shifts may vary slightly based on sample concentration and temperature).

Differentiating Structural Regioisomers: [3,4-c] vs. [3,4-b]

A common pitfall in the synthesis of pyrazolopyridines is the generation of unintended regioisomers. NMR is the definitive tool for resolving this structural ambiguity ([3]).

  • 1H-Pyrazolo[3,4-c]pyridine : Features an isolated proton at C-4, appearing as a highly deshielded, sharp singlet. H-6 and H-7 form an AX spin system, appearing as a pair of doublets ( J≈5.5−6.0 Hz).

  • 1H-Pyrazolo[3,4-b]pyridine : The pyridine nitrogen is located at position 7. The remaining protons (H-4, H-5, H-6) form a contiguous AMX or ABX spin system, typically presenting as a doublet, a doublet of doublets, and a doublet. The absence of an isolated downfield singlet instantly rules out the [3,4-c] architecture.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your spectral assignments, implement the following step-by-step methodology. This protocol is designed as a self-validating system.

Step 1: Sample Preparation & Solvent Selection
  • Action : Dissolve 15–20 mg of the 1H-pyrazolo[3,4-c]pyridine HCl in 0.6 mL of anhydrous DMSO-d6.

  • Causality : DMSO-d6 is mandatory over CDCl3 or D2O. As a highly polar, aprotic solvent, it disrupts intermolecular hydrogen bonding, allowing the observation of the highly deshielded N+H and N1-H protons without rapid solvent exchange.

Step 2: 1D NMR Acquisition
  • Action : Acquire the 1H spectrum at 400 MHz (or higher) with a relaxation delay (D1) of ≥2.0 seconds to ensure accurate integration. Acquire the 13C spectrum at 100 MHz with ≥1024 scans.

  • Validation Checkpoint : Verify the integration ratio. The free base will show 5 aromatic/heteroaromatic protons (including N1-H). The HCl salt must integrate for 6 protons, with the broad N+H peak appearing >12.0 ppm.

Step 3: 2D HMBC Validation (Tautomeric Confirmation)
  • Action : Run an HMBC (Heteronuclear Multiple Bond Correlation) experiment.

  • Causality : Pyrazolo[3,4-c]pyridines can exist as N1-H or N2-H tautomers. Literature confirms the N1-H form predominates in solution ([4]).

  • Validation Checkpoint : Look for a strong 3JCH​ correlation between the N1-H proton and C-7a. If the compound were the N2-H tautomer, a correlation to C-3a would dominate instead.

Workflow Visualization

G A Sample Prep: HCl Salt in DMSO-d6 B 1H NMR (400 MHz) A->B C 13C NMR (100 MHz) A->C D 2D NMR (HMBC/HSQC) B->D E Analyze N5-Protonation (Causality) B->E C->D C->E H Confirm N1-H Tautomer via Long-Range Coupling D->H F 1H Shift: Deshielding of H-4 & H-6 E->F G 13C Shift: Shielding of C-4 & C-6 E->G I Validated Structural Assignment F->I G->I H->I

Logical workflow for NMR structural elucidation of 1H-pyrazolo[3,4-c]pyridine HCl.

References

  • Tsikouris, O., et al. "NMR study of 5-substituted pyrazolo[3,4-c]pyridine derivatives." Magnetic Resonance in Chemistry. URL: [Link]

  • Wang, Y., et al. "Discovery of (1H-Pyrazolo[3,4-c]pyridin-5-yl)sulfonamide Analogues as Hepatitis B Virus Capsid Assembly Modulators by Conformation Constraint." Journal of Medicinal Chemistry. URL: [Link]

  • "1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications." Molecules (PMC). URL: [Link]

  • "1H-Pyrazolo[3,4-c]pyridine | C6H5N3 | CID 6451441." PubChem. URL: [Link]

Sources

Structural Elucidation and LC-MS Fragmentation Dynamics: 1H-Pyrazolo[3,4-c]pyridine Hydrochloride vs. Isomeric Alternatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

The 1H-pyrazolo[3,4-c]pyridine core is a privileged heterocyclic scaffold, serving as a critical building block in the development of Factor XIa inhibitors, phosphodiesterase (PDE) inhibitors, and Apixaban derivatives[1]. However, during drug metabolism and pharmacokinetic (DMPK) profiling, distinguishing this specific scaffold from its positional isomers—most notably 1H-pyrazolo[3,4-b]pyridine—presents a significant analytical bottleneck.

Because these isomers share identical exact masses and formulas, standard MS1 profiling is insufficient. This comparison guide provides a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol, objectively contrasting the fragmentation pathways of 1H-pyrazolo[3,4-c]pyridine hydrochloride against its [3,4-b] alternative to establish robust, reproducible identification criteria.

Experimental Rationale & Causality (E-E-A-T)

As an Application Scientist, developing a robust LC-MS method requires understanding the gas-phase thermodynamics of the target molecule rather than simply applying generic parameters.

  • Why Positive Electrospray Ionization (ESI+)? The basicity of the pyridine nitrogen makes the pyrazolopyridine core highly amenable to protonation. While the compound is handled as a hydrochloride salt (MW 155.58) for solid-state stability, the salt inherently dissociates in the aqueous mobile phase. The chloride counterion is invisible in ESI+ mode, leaving the intact free base to be protonated, yielding the [M+H]+ precursor at m/z 120.0562[2].

  • Why an Acidic Mobile Phase? We utilize 0.1% formic acid because it acts as a potent proton donor, driving the equilibrium of the free base entirely to the [M+H]+ form prior to droplet desolvation, maximizing MS1 sensitivity.

  • Why Ramped Collision Energy (CE)? Pyrazolopyridine systems undergo characteristic expulsions of neutral molecules, predominantly hydrogen cyanide (HCN, 27 Da) and nitrogen (N 2​ , 28 Da)[3]. A static CE might either leave the precursor intact (if too low) or shatter it into non-diagnostic carbon clusters (if too high). Ramping the CE (15–35 eV) ensures we capture the transient intermediate fragments necessary for isomer differentiation.

Comparative Performance:[3,4-c] vs. [3,4-b] Isomers

To objectively differentiate the target compound from its alternative isomer, we must analyze their distinct behavior under Collision-Induced Dissociation (CID). The positional difference of the pyridine nitrogen fundamentally alters the thermodynamic stability of the ring-opening transition states.

Table 1: LC-MS Performance & Fragmentation Comparison

Parameter1H-Pyrazolo[3,4-c]pyridine HCl1H-Pyrazolo[3,4-b]pyridine HClAnalytical Significance & Causality
Precursor Ion [M+H]+ m/z 120.0562m/z 120.0562Isobaric nature means MS1 alone cannot differentiate the isomers.
Primary Neutral Loss -N 2​ (28.0061 Da)-HCN (27.0109 Da)Driven by the position of the pyridine nitrogen altering pyrazole ring stability.
Base Peak (MS2) m/z 92.0501m/z 93.0453Primary diagnostic ions for definitive isomer differentiation.
Optimal CE 20–25 eV25–30 eVThe[3,4-c] isomer exhibits slightly lower stability under CID.
Relative Retention Elutes earlierElutes laterThe [3,4-b] isomer possesses a slightly higher logP, increasing C18 retention.

Self-Validating LC-MS Methodology

To ensure trustworthiness and reproducibility, every analytical sequence must be a self-validating system. This protocol incorporates a mandatory blank injection followed by a reference standard run to establish baseline retention time (RT) drift and background noise before sample analysis.

Step 1: Sample Preparation & Desalting

  • Weigh 1.0 mg of 1H-pyrazolo[3,4-c]pyridine hydrochloride and dissolve in 1.0 mL of LC-MS grade Water:Methanol (50:50, v/v) to create a 1 mg/mL stock.

  • Dilute the stock to 100 ng/mL using the initial mobile phase conditions (95% Water / 5% Acetonitrile with 0.1% Formic Acid). Causality: Diluting in the initial mobile phase prevents solvent-induced peak broadening (the "strong solvent effect") upon injection.

Step 2: Chromatographic Separation

  • Column: Sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Causality: Despite the polarity of the free base, the aromatic system provides sufficient hydrophobic retention on C18, whereas HILIC would suffer from poor peak shape due to residual chloride ions.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 60% B over 4.0 minutes. Flow rate: 0.4 mL/min.

Step 3: Mass Spectrometry (ESI-HRMS)

  • Source Parameters: ESI positive mode, Capillary Voltage 3.5 kV, Desolvation Temp 350°C.

  • MS2 Acquisition: Isolate m/z 120.0562 using a narrow quadrupole isolation window (1.0 Da) to prevent co-isolation of background noise. Apply a ramped CE of 15–35 eV.

LCMS_Workflow N1 Sample Prep (Dilution & Desalting) N2 UHPLC Separation (C18, Acidic Gradient) N1->N2 N3 ESI+ Ionization ([M+H]+ Formation) N2->N3 N4 CID Fragmentation (Ramped CE 15-35 eV) N3->N4 N5 HRMS Detection (Exact Mass Analysis) N4->N5

LC-MS/MS analytical workflow for pyrazolopyridine characterization.

Mechanistic Fragmentation Pathways

Upon isolation of the m/z 120.0562 precursor, CID triggers specific ring-opening events. For 1H-pyrazolo[3,4-c]pyridine, the primary thermodynamic sink is the cleavage of the pyrazole ring, yielding a highly intense [M+H−N2​]+ ion at m/z 92.0501.

A competing, albeit less thermodynamically favored pathway, involves the loss of HCN to produce m/z 93.0453[3]. Subsequent fragmentation of the remaining pyridine core results in the m/z 65.0392 ion, representing the loss of both functional groups. Understanding these pathways is crucial for confirming the structural integrity of the[3,4-c] core during synthetic verification.

Fragmentation_Pathway Salt 1H-Pyrazolo[3,4-c]pyridine HCl MW: 155.58 Precursor [M+H]+ m/z 120.0562 Salt->Precursor Solution/ESI - HCl (36 Da) Frag1 [M+H - N2]+ m/z 92.0501 Precursor->Frag1 CID - N2 (28 Da) Frag2 [M+H - HCN]+ m/z 93.0453 Precursor->Frag2 CID - HCN (27 Da) Frag3 [M+H - N2 - HCN]+ m/z 65.0392 Frag1->Frag3 CID - HCN (27 Da) Frag2->Frag3 CID - N2 (28 Da)

Dominant ESI+ CID fragmentation pathways for 1H-pyrazolo[3,4-c]pyridine.

References

  • Title: Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines Source: PubMed Central (PMC) / NIH URL: [2]

  • Title: Structure-Based Design and Preclinical Characterization of Selective and Orally Bioavailable Factor XIa Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [1]

  • Title: Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines Source: Asian Journal of Chemistry (via ResearchGate) URL: [3]

Sources

Validated HPLC method for 1H-Pyrazolo[3,4-c]pyridine hydrochloride purity determination

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the purity determination of 1H-Pyrazolo[3,4-c]pyridine hydrochloride not merely as a routine assay, but as a critical quality attribute assessment. This fused bicyclic heterocycle is a foundational building block in medicinal chemistry, famously utilized in the synthesis of highly potent pharmaceuticals, including factor Xa inhibitors like Apixaban[1] and various antineoplastic topoisomerase inhibitors[2][3].

Because trace impurities can exponentially impact the efficacy and safety of downstream active pharmaceutical ingredients (APIs), establishing a robust, self-validating analytical system is paramount. This guide objectively compares analytical methodologies and provides a fully validated High-Performance Liquid Chromatography (HPLC) protocol grounded in ICH Q2(R1) standards[4].

The Analytical Challenge: Causality in Chromatographic Behavior

The fundamental challenge in analyzing 1H-Pyrazolo[3,4-c]pyridine hydrochloride lies in its chemical structure. The molecule contains multiple basic nitrogen atoms within its pyrazole and pyridine rings. In standard reversed-phase HPLC (RP-HPLC) utilizing a neutral mobile phase, these basic nitrogens remain partially ionized. Consequently, they undergo secondary ion-exchange interactions with unendcapped, acidic residual silanol groups on the silica stationary phase[5].

The Causality of Peak Tailing: This secondary interaction causes severe peak tailing (asymmetry factor > 2.0), which obscures closely eluting polar impurities and compromises integration accuracy. To resolve this, we must manipulate the mobile phase chemistry. By introducing an acidic ion-pairing agent—specifically 0.05% Trifluoroacetic acid (TFA)—we achieve two mechanistic goals:

  • pH Suppression: The low pH suppresses the ionization of residual silanols on the C18 column.

  • Ion-Pairing: TFA forms a hydrophobic ion pair with the protonated basic nitrogens of the pyrazolopyridine, drastically improving peak symmetry and retention predictability[1].

Objective Comparison of Analytical Methodologies

To establish the optimal analytical system, we must compare the proposed Gradient RP-HPLC method against common alternatives. Table 1 summarizes the performance trade-offs.

Table 1: Comparative Analysis of HPLC Modalities for Pyrazolopyridine Derivatives

Analytical MethodRetention MechanismPeak Symmetry (As)Selectivity & ResolutionMethod Complexity
Isocratic RP-HPLC (Neutral pH) Hydrophobic partitioningPoor (> 2.0). High tailing due to silanol interactions[5].Low. Struggles to separate highly polar synthetic by-products.Low. Simple isocratic pump requirements.
Mixed-Mode HPLC (C18 + Cation Exchange) Hydrophobic + ElectrostaticExcellent (~ 1.0). Ion-exchange mechanism prevents tailing[5].High. Excellent for resolving structurally similar basic impurities.High. Highly sensitive to mobile phase ionic strength and pH variations.
Gradient RP-HPLC (0.05% TFA) (Validated Method)Hydrophobic partitioning + Ion-pairingExcellent (1.0 - 1.2). TFA neutralizes secondary interactions[1].Very High. Gradient elution resolves both polar and non-polar impurities[6].Moderate. Requires reliable quaternary/binary pump for gradient delivery.

The Self-Validating System: ICH Q2(R1) Framework

An analytical protocol cannot simply be a list of instructions; it must be a self-validating system where each parameter logically supports the integrity of the next[7]. The ICH Q2(R1) guideline dictates this logical flow[4]:

  • Specificity is the foundation. We employ forced degradation (acid, base, peroxide, thermal, and photolytic stress) to ensure the primary 1H-Pyrazolo[3,4-c]pyridine peak is completely resolved from any degradation products[8]. If the method is not specific, all subsequent quantitative data is compromised.

  • Once specificity is proven, Linearity & Range establish that the UV detector's response is directly proportional to the analyte's concentration.

  • Only within this proven linear range can we accurately calculate Precision (Repeatability) and Accuracy (Recovery) .

  • Finally, the Limit of Detection (LOD) and Limit of Quantitation (LOQ) define the absolute boundaries of the method's reliability for trace impurity profiling[4].

ValidationWorkflow cluster_ICH ICH Q2(R1) Self-Validating Parameters Start 1H-Pyrazolo[3,4-c]pyridine HCl Sample Preparation Opt Chromatographic Optimization (Gradient RP-HPLC + 0.05% TFA) Start->Opt Spec Specificity (Peak Purity > 99% via PDA) Opt->Spec Baseline Resolution Lin Linearity & Range (R² > 0.999) Spec->Lin No Co-elution Acc Accuracy & Precision (Recovery 98-102%, RSD < 2%) Lin->Acc Proportional Response Sens LOD & LOQ (S/N Ratio Assessment) Acc->Sens Final Validated Purity Determination (System Suitability Confirmed) Sens->Final Protocol Locked

ICH Q2(R1) self-validating workflow for 1H-Pyrazolo[3,4-c]pyridine HPLC purity determination.

Experimental Protocol: Gradient RP-HPLC Methodology

The following methodology has been optimized to ensure baseline separation of 1H-Pyrazolo[3,4-c]pyridine hydrochloride from its synthetic precursors (e.g., hydrazine derivatives) and degradation products.

Instrumentation and Chromatographic Conditions
  • System: HPLC equipped with a quaternary pump, vacuum degasser, thermostatted autosampler, and a Photodiode Array (PDA) detector[6].

  • Column: C18 Reversed-Phase (250 mm × 4.6 mm, 5 µm particle size). The high carbon load ensures adequate retention of the polar heterocycle.

  • Mobile Phase A: 0.05% TFA in Ultrapure Water (v/v).

  • Mobile Phase B: 0.05% TFA in HPLC-grade Acetonitrile (v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C (Stabilizes retention times and reduces system backpressure).

  • Detection Wavelength: 254 nm (Optimal UV absorption for the conjugated pyrazolopyridine ring system)[2].

  • Injection Volume: 10 µL.

Gradient Elution Program

A gradient is essential to elute highly polar impurities early, while flushing out non-polar organic by-products later in the run[6].

  • 0.0 - 5.0 min: 95% A / 5% B (Isocratic hold to retain the highly polar analyte)

  • 5.0 - 20.0 min: Linear gradient to 10% A / 90% B

  • 20.0 - 25.0 min: 10% A / 90% B (Column wash)

  • 25.0 - 26.0 min: Linear gradient back to 95% A / 5% B

  • 26.0 - 35.0 min: 95% A / 5% B (Column re-equilibration)

Sample Preparation
  • Diluent: Water : Acetonitrile (80:20, v/v). Causality: Matching the diluent closely to the initial mobile phase conditions prevents solvent-induced peak distortion (the "solvent effect").

  • Standard Solution (0.5 mg/mL): Accurately weigh 25.0 mg of 1H-Pyrazolo[3,4-c]pyridine hydrochloride reference standard into a 50 mL volumetric flask. Dissolve and make up to volume with diluent. Sonicate for 5 minutes.

  • Sample Solution: Prepare identically to the standard solution. Filter all solutions through a 0.45 µm PTFE syringe filter prior to injection to protect the column frit.

Quantitative Validation Data Summary

Following the execution of the protocol, the method was subjected to rigorous ICH Q2(R1) validation[4][8]. The quantitative data demonstrating the method's suitability is summarized in Table 2.

Table 2: ICH Q2(R1) Validation Metrics for 1H-Pyrazolo[3,4-c]pyridine HCl

Validation ParameterICH Acceptance CriteriaExperimental ResultStatus
System Suitability (Tailing Factor) ≤ 2.01.15Pass
Specificity (Peak Purity Angle) Purity Angle < Purity ThresholdAngle: 0.12 < Threshold: 0.28Pass
Linearity Range Correlation Coefficient (R²) ≥ 0.9990.5 µg/mL to 150 µg/mL (R² = 0.9998)Pass
Method Precision (Repeatability) % RSD ≤ 2.0% (n=6)0.68%Pass
Accuracy (Recovery at 80%, 100%, 120%) 98.0% - 102.0%99.4% - 100.8%Pass
Limit of Detection (LOD) S/N Ratio ≥ 3:10.03 µg/mLPass
Limit of Quantitation (LOQ) S/N Ratio ≥ 10:10.10 µg/mLPass

By anchoring our chromatographic choices in chemical causality—utilizing TFA to mitigate secondary silanol interactions—and verifying the output through a self-validating ICH framework, this methodology guarantees highly accurate purity determinations for 1H-Pyrazolo[3,4-c]pyridine hydrochloride.

Sources

A Head-to-Head Comparison: Benchmarking the Biological Efficacy of a Novel 1H-Pyrazolo[3,4-c]pyridine Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Comparative Efficacy Analysis

In the landscape of targeted drug discovery, the quest for novel small molecule inhibitors with superior potency and selectivity is relentless. The 1H-pyrazolo[3,4-c]pyridine scaffold has emerged as a promising pharmacophore, owing to its structural resemblance to purine, a key component of many biological processes.[1] This guide provides a comprehensive framework for benchmarking the biological efficacy of a novel, hypothetical 1H-pyrazolo[3,4-c]pyridine derivative, designated as PCP-26 , against established standard inhibitors targeting key oncogenic kinases.

This technical guide is designed for researchers, scientists, and drug development professionals. It will delve into the rationale behind experimental design, provide detailed protocols for robust efficacy assessment, and present a clear, data-driven comparison of PCP-26 with commercially available, well-characterized inhibitors.

The Rationale: Selecting Targets for Comparative Analysis

The versatility of the 1H-pyrazolo[3,4-c]pyridine scaffold allows for the design of derivatives targeting a range of kinases.[2][3][4] For the purpose of this guide, we will focus on three well-validated and clinically relevant kinase families implicated in a multitude of cancers:

  • Cyclin-Dependent Kinases (CDKs): Master regulators of the cell cycle, their aberrant activity is a hallmark of cancer.[5][6] We will benchmark against Flavopiridol , a first-generation pan-CDK inhibitor, and Palbociclib , an FDA-approved CDK4/6 inhibitor.[5][6]

  • Glycogen Synthase Kinase 3 (GSK-3): A key component of multiple signaling pathways, its dysregulation is linked to cancer cell proliferation and survival.[7][8] Our standard inhibitors will be LY2090314 , a potent ATP-competitive inhibitor, and Tideglusib , a non-ATP competitive inhibitor.[8][9]

  • Aurora Kinases: Essential for proper mitotic progression, their overexpression is common in many tumors.[10][11] We will compare PCP-26 to Alisertib (MLN8237) , a selective Aurora A kinase inhibitor, and Barasertib (AZD1152) , a selective Aurora B kinase inhibitor.[11]

This multi-target approach will not only determine the primary target of PCP-26 but also establish its selectivity profile, a critical factor in predicting potential therapeutic windows and off-target effects.

Experimental Design: A Two-Tiered Approach to Efficacy Benchmarking

A robust evaluation of a novel inhibitor necessitates a combination of in vitro biochemical assays and cell-based functional assays. This dual approach provides a comprehensive picture of the compound's intrinsic potency and its efficacy in a more physiologically relevant context.[12][13][14]

Tier 1: Biochemical Assays for Direct Target Engagement and Potency

Biochemical assays are the cornerstone of inhibitor characterization, providing a direct measure of a compound's ability to inhibit the catalytic activity of its target kinase.[15] We will employ luminescence-based kinase activity assays, which are highly sensitive, scalable, and offer a quantitative readout of kinase inhibition.[15][16]

cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection reagents Recombinant Kinase (CDK2/CycA, GSK-3β, Aurora A/B) incubation Incubate at 30°C for 60 min reagents->incubation substrate Kinase-Specific Substrate & ATP substrate->incubation compound PCP-26 & Standard Inhibitors (Serial Dilutions) compound->incubation adp_glo Add ADP-Glo™ Reagent incubation->adp_glo luminescence Measure Luminescence (Inverse correlation with kinase activity) adp_glo->luminescence

Caption: Workflow for the in vitro biochemical kinase inhibition assay.

  • Reagent Preparation:

    • Prepare serial dilutions of PCP-26 and standard inhibitors (Flavopiridol, Palbociclib, LY2090314, Tideglusib, Alisertib, Barasertib) in a suitable buffer (e.g., 1% DMSO final concentration).

    • Prepare a reaction buffer containing the recombinant kinase (e.g., CDK2/Cyclin A, GSK-3β, Aurora A, Aurora B), the corresponding substrate, and ATP at a concentration close to its Km value.

  • Assay Execution:

    • In a 384-well plate, add 5 µL of the diluted compounds.

    • Initiate the kinase reaction by adding 5 µL of the kinase/substrate/ATP mixture.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Stop the reaction and detect the amount of ADP produced by adding ADP-Glo™ reagent, following the manufacturer's instructions.[16]

    • Measure the luminescence signal using a plate reader. The luminescence signal is inversely proportional to the kinase activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity) by fitting the data to a four-parameter logistic dose-response curve.

CompoundCDK2/CycA IC50 (nM)GSK-3β IC50 (nM)Aurora A IC50 (nM)Aurora B IC50 (nM)
PCP-26 (Experimental Data) (Experimental Data) (Experimental Data) (Experimental Data)
Flavopiridol30[5]>1000>1000>1000
Palbociclib>1000>1000>1000>1000
LY2090314>10001.5[7]>1000>1000
Tideglusib>100060[7]>1000>1000
Alisertib>1000>10001.2[11]>1000
Barasertib>1000>1000>10000.37[11]
Tier 2: Cell-Based Assays for Cellular Potency and Phenotypic Effects

While biochemical assays are crucial for determining direct target engagement, cell-based assays are essential to assess a compound's efficacy in a more complex biological environment.[13][14] These assays account for factors such as cell permeability, off-target effects, and engagement with downstream signaling pathways.

cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_viability Viability Assessment cells Cancer Cell Lines (e.g., MCF-7, HCT116, K562) seeding Seed cells in 96-well plates cells->seeding treatment Treat with PCP-26 & Standard Inhibitors (Serial Dilutions) seeding->treatment incubation Incubate for 72 hours treatment->incubation resazurin Add Resazurin-based Reagent incubation->resazurin fluorescence Measure Fluorescence (Proportional to cell viability) resazurin->fluorescence

Caption: Workflow for the cell-based viability assay.

  • Cell Culture:

    • Culture cancer cell lines known to be dependent on the target kinases (e.g., MCF-7 for CDK4/6, HCT116 for GSK-3, K562 for Aurora kinases) in appropriate media.

  • Assay Setup:

    • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of PCP-26 and the standard inhibitors for 72 hours.

  • Viability Measurement:

    • Assess cell viability using a resazurin-based assay, which measures the metabolic activity of living cells. Add the reagent to the wells and incubate for 2-4 hours.

    • Measure the fluorescence signal, which is directly proportional to the number of viable cells.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to a DMSO-treated control.

    • Determine the GI50 value (the concentration of inhibitor required to inhibit cell growth by 50%) by fitting the data to a dose-response curve.

CompoundMCF-7 GI50 (µM)HCT116 GI50 (µM)K562 GI50 (µM)
PCP-26 (Experimental Data) (Experimental Data) (Experimental Data)
Flavopiridol(Literature Value)(Literature Value)(Literature Value)
Palbociclib(Literature Value)>10>10
LY2090314(Literature Value)(Literature Value)(Literature Value)
Tideglusib(Literature Value)(Literature Value)(Literature Value)
Alisertib>10(Literature Value)(Literature Value)
Barasertib>10(Literature Value)(Literature Value)

Interpreting the Data: Building a Profile of PCP-26

The collective data from the biochemical and cell-based assays will allow for a comprehensive assessment of PCP-26's efficacy and selectivity.

  • Potency: A low nanomolar IC50 value in the biochemical assay against a specific kinase, coupled with a potent GI50 value in a relevant cell line, would indicate that PCP-26 is a highly potent inhibitor of that target.

  • Selectivity: By comparing the IC50 values across the different kinases, the selectivity profile of PCP-26 can be established. A significantly lower IC50 for one kinase over the others would suggest a selective inhibitor.

  • Structure-Activity Relationship (SAR): The data generated from this benchmarking study will be invaluable for guiding further medicinal chemistry efforts to optimize the potency and selectivity of the 1H-pyrazolo[3,4-c]pyridine scaffold.

Signaling Pathway Analysis: Visualizing the Mechanism of Action

To further elucidate the mechanism of action of PCP-26, it is crucial to examine its effect on the downstream signaling pathways of its target kinase. For instance, if PCP-26 is a potent CDK inhibitor, we would expect to see a decrease in the phosphorylation of the retinoblastoma protein (Rb).

cluster_G1 G1 Phase cluster_S S Phase CycD_CDK46 Cyclin D / CDK4/6 Rb Rb CycD_CDK46->Rb Phosphorylates pRb p-Rb CycD_CDK46->pRb CycE_CDK2 Cyclin E / CDK2 CycE_CDK2->pRb E2F E2F Transcription Factors S_phase_genes S-Phase Gene Transcription E2F->S_phase_genes Activates Rb->E2F Inhibits PCP26 PCP-26 PCP26->CycD_CDK46 Inhibits

Caption: Simplified CDK signaling pathway and the inhibitory action of PCP-26.

Conclusion and Future Directions

This guide outlines a systematic and robust approach to benchmarking the biological efficacy of a novel 1H-pyrazolo[3,4-c]pyridine derivative, PCP-26, against established standard inhibitors. By employing a combination of biochemical and cell-based assays, researchers can generate high-quality, comparative data to accurately assess the potency, selectivity, and cellular activity of new chemical entities. The insights gained from such studies are critical for the rational design and development of the next generation of targeted cancer therapeutics.

Future work should focus on expanding the kinase panel for selectivity profiling, investigating the in vivo efficacy of promising compounds in animal models, and exploring potential combination therapies to enhance anti-cancer activity.

References

  • Celtarys. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors.
  • Profacgen. Cell-based Kinase Assays.
  • Thermo Fisher Scientific. Biochemical Kinase Assays.
  • PubMed. (2016, August 1). Design and synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives as a novel structural class of potent GPR119 agonists.
  • RSC Publishing.
  • PLOS One. (2016, September 6). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance.
  • Reaction Biology. (2022, May 11).
  • PubMed. Biochemical Assay-Based Selectivity Profiling of Clinically Relevant Kinase Inhibitors on Mutant Forms of EGF Receptor.
  • RSC Publishing. (2023, November 23).
  • ACS Publications. (2017, June 2). Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays.
  • MedchemExpress.com. GSK-3 | Inhibitors.
  • BPS Bioscience.
  • JOCPR.
  • PMC - NIH. Aurora Kinases' Inhibitors – Rising Stars in Cancer Therapeutics?.
  • MedchemExpress.com. GSK-3 | Inhibitors.
  • Selleckchem. GSK-3 Inhibitors: 30+Potent, Highly Selective & Cited.
  • MedchemExpress.com. Aurora Kinase | Inhibitors.
  • PMC. The Aurora kinase inhibitors in cancer research and therapy.
  • PMC - NIH. CDK inhibitors in cancer therapy, an overview of recent development.
  • Patsnap Synapse. (2025, March 11). What GSK-3 inhibitors are in clinical trials currently?.
  • Encyclopedia.pub. (2025, October 15). Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action.
  • PMC.
  • Wikipedia. CDK inhibitor.
  • Semantic Scholar. Small molecule inhibitors of cyclin-dependent kinase 9 for cancer therapy.
  • Encyclopedia.pub. (2021, April 28). Inhibitors of Cyclin-Dependent Kinases.
  • MDPI. (2021, April 1).
  • Aurora kinase inhibitors: Progress towards the clinic. (2012, February 18).
  • MDPI. (2022, March 30).
  • ACS Medicinal Chemistry Letters. (2016, April 20). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors.
  • MDPI. (2021, April 11).
  • PMC. Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer.
  • PMC. (2022, May 19).
  • PMC - NIH.
  • Taylor & Francis. (2022, May 19).

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Comprehensive Analytical Comparison Guide: 1H-Pyrazolo[3,4-c]pyridine Hydrochloride Reference Standards

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Application Context

1H-Pyrazolo[3,4-c]pyridine hydrochloride and its tetrahydro derivatives are highly versatile heterocyclic building blocks. They serve as the critical core scaffold for several high-value active pharmaceutical ingredients (APIs), most notably the blockbuster anticoagulant Apixaban (), as well as emerging targeted therapies including LIMK1/2 inhibitors (1[1]) and Aurora-A kinase inhibitors (2[2]).

Because the pyrazolo-pyridine core is introduced early in the synthetic sequence, the analytical purity of the reference standard is paramount. Trace impurities—such as regioisomers formed during cyclization or N-alkylated byproducts—can propagate through the synthesis, leading to critical API failures (e.g., the formation of the N-ethyl Apixaban impurity during manufacturing).

Comparative Analysis: Commercial vs. In-House Standards

Drug development professionals often face the choice of synthesizing reference standards in-house or procuring them from established commercial vendors like MedChemExpress, Merck, or LGC Standards (3[3], 4[4]). The table below objectively compares the analytical performance and reliability of high-tier commercial standards against typical in-house synthesized baselines.

Table 1: Performance Comparison of Reference Standards
Analytical ParameterHigh-Tier Commercial Standard (e.g., MCE, Merck)In-House Synthesized / Low-Tier VendorAnalytical Impact & Causality
HPLC-UV Purity > 98.0% (Certified)92.0% - 96.0%High purity prevents downstream amplification of structurally similar impurities[3].
Regioisomeric Purity > 99% (Confirmed by 2D-NMR)Often contains 3- to 5-regioisomer mixturesRegioisomers drastically alter target binding (e.g., >100-fold potency drop in LIMK inhibitors)[1].
Mass Accuracy (LC-MS) ± 5 ppm (High-Resolution)± 0.1 Da (Low-Resolution)Exact mass confirmation ensures the absence of isobaric contaminants[1].
Moisture Content < 0.5% (Lyophilized & Sealed)2.0% - 5.0% (Hygroscopic)The hydrochloride salt is hygroscopic; excess water causes weighing errors and degrades reagents.
Documentation Full CoA, NMR, LC-MS, HPLC tracesBasic NMR onlyComprehensive documentation ensures regulatory compliance for API release[3][5].

Downstream Synthetic Utility & Mechanistic Pathways

The structural integrity of 1H-Pyrazolo[3,4-c]pyridine hydrochloride directly dictates the yield and safety of the final API. For instance, in the synthesis of Apixaban intermediates, the core undergoes N-arylation followed by a Raney-Nickel mediated nitro-to-amine reduction. If the starting reference standard contains morpholine-retaining impurities or unreacted esters, these will bypass standard purification steps and contaminate the final drug substance.

Pathway Core 1H-Pyrazolo[3,4-c]pyridine HCl Nitro Nitro-Aryl Intermediate Core->Nitro N-Arylation LIMK LIMK1/2 Inhibitors (Neurological/Cancer) Core->LIMK Regioselective Amidation Aurora Aurora-A Kinase Inhibitors (Antiproliferative) Core->Aurora Substitution Amine Amine Intermediate (Raney-Ni Reduction) Nitro->Amine Reduction Apixaban Apixaban (API) Anticoagulant Amine->Apixaban Amidation

Downstream synthetic applications of 1H-Pyrazolo[3,4-c]pyridine core in drug development.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, laboratories must implement self-validating analytical workflows. The following protocols detail the exact methodologies required to verify the purity and structural identity of 1H-Pyrazolo[3,4-c]pyridine hydrochloride standards.

Protocol A: High-Performance Liquid Chromatography (HPLC) Purity Assessment

Causality & Rationale: The basic nitrogen atoms in the pyrazolo-pyridine ring often cause severe peak tailing on standard silica-based columns due to secondary interactions with residual silanols. Therefore, an Ethylene Bridged Hybrid (BEH) C18 column is mandated to resist alkaline degradation and ensure sharp, symmetrical peaks for accurate integration (1[1]).

Step-by-Step Methodology:

  • System Preparation: Equip a UPLC/HPLC system with a Waters Acquity BEH C18 column (2.1 mm × 50 mm, 1.7 μm)[1].

  • Mobile Phase Formulation:

    • Mobile Phase A: Ultrapure H2O acidified with 0.1% Formic Acid (v/v). (Formic acid ensures complete protonation of the pyridine nitrogen, preventing peak splitting).

    • Mobile Phase B: LC-MS grade Acetonitrile acidified with 0.1% Formic Acid (v/v)[1].

  • Sample Preparation: Dissolve 1.0 mg of the reference standard in 1.0 mL of Initial Mobile Phase (90:10 A:B). Sonicate for 5 minutes to ensure complete dissolution.

  • Self-Validation Step (Blank & Spike): Inject a blank (diluent only) to rule out column carryover. Next, inject a resolution solution containing the standard spiked with 1% of a known N-ethyl impurity to verify baseline separation and system suitability.

  • Gradient Elution: Run a linear gradient from 90:10 (A:B) to 10:90 (A:B) over 3.0 minutes at a flow rate of 0.4 mL/min[1].

  • Detection: Monitor UV absorbance via a Photodiode Array (PDA) detector at 254 nm and 280 nm.

Protocol B: 1H-NMR Structural Validation

Causality & Rationale: Confirming the exact regiochemistry (e.g., differentiating the 3-carboxamide vs. 5-carboxamide substitution patterns) is critical, as regioisomers exhibit drastically different pharmacological profiles and can ruin downstream syntheses[1].

Step-by-Step Methodology:

  • Solvent Selection: Dissolve 5.0 mg of the standard in 0.6 mL of deuterated chloroform (CDCl3) or DMSO-d6, depending on the specific salt form's solubility. CDCl3 is often preferred for intermediate esters ().

  • Internal Standard: Add 0.05% Tetramethylsilane (TMS) as an internal chemical shift reference (δ = 0.00 ppm).

  • Acquisition: Record the spectrum on a 400 MHz or 600 MHz NMR Spectrometer.

  • Spectral Analysis:

    • Verify the presence of the characteristic pyrazole CH proton (typically a sharp singlet around δ 7.5 - 8.1 ppm depending on the exact substitution).

    • Confirm the integration of the tetrahydro-pyridine methylene protons (multiplets between δ 2.4 - 4.1 ppm).

  • Self-Validation Step: If regiochemical ambiguity exists between the N1 and N2 alkylation states of the pyrazole ring, perform a 2D NOESY experiment to observe spatial correlations between the alkyl protons and the adjacent ring protons.

G A 1H-Pyrazolo[3,4-c]pyridine HCl (Raw Material) B Sample Preparation (Dilution & Filtration) A->B C HPLC-UV Analysis (Purity >98%) B->C Aliquot 1 D LC-MS Analysis (Mass Confirmation) B->D Aliquot 2 E 1H-NMR / 13C-NMR (Structural Elucidation) B->E Aliquot 3 F Certified Reference Standard (Release) C->F D->F E->F

Analytical validation workflow for 1H-Pyrazolo[3,4-c]pyridine HCl reference standards.

Conclusion

For advanced drug development, the analytical integrity of building blocks like 1H-Pyrazolo[3,4-c]pyridine hydrochloride cannot be compromised. Commercial standards from verified vendors provide a statistically significant advantage in regioisomeric purity and comprehensive documentation over ad-hoc in-house syntheses[3][4]. By implementing the self-validating HPLC and NMR protocols outlined above, researchers can ensure their starting materials will not introduce catastrophic impurities into late-stage API manufacturing.

References

  • Identification, Characterization, and Control Strategies of Noval Apixaban N-ethyl impurity formed during the manufacturing process Source: International Journal of Novel Research and Development (IJNRD) URL:[Link]

  • Tetrahydropyrazolopyridinones as a Novel Class of Potent and Highly Selective LIMK Inhibitors Source: NIH / PMC URL:[Link]

  • Synthesis and antiproliferative activity of 3-(substituted)-4,5,6,7-tetrahydro-6-(substituted)-1H-pyrazolo[3,4-c]pyridine derivatives Source: European Journal of Chemistry URL:[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 1H-Pyrazolo[3,4-c]pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling 1H-Pyrazolo[3,4-c]pyridine Hydrochloride

As a Senior Application Scientist, I recognize that 1H-pyrazolo[3,4-c]pyridine hydrochloride and its derivatives (such as 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride) are indispensable building blocks in modern drug discovery. They are extensively utilized to synthesize potent kinase inhibitors targeting pathways like 1[1], 2[2], and ERK[3].

However, the physicochemical properties of this heterocyclic hydrochloride salt—specifically its hygroscopicity, potential for aerosolization, and acidic nature upon dissolution—demand rigorous, causality-driven safety protocols[4]. This guide provides a self-validating system for Personal Protective Equipment (PPE) selection, handling, and disposal, ensuring both operator safety and chemical integrity.

Pharmacological Context & Hazard Causality

Before selecting PPE, we must understand why the compound behaves the way it does.

  • Acidic Nature: As a hydrochloride salt, exposure to ambient moisture or mucosal membranes results in localized dissociation, releasing hydrochloric acid equivalents[5]. This causes acute eye, skin, and respiratory irritation.

  • Hygroscopicity & Static Charge: Finely milled hydrochloride salts often carry triboelectric static charges and rapidly absorb atmospheric moisture. This makes them prone to erratic aerosolization during weighing, leading to contamination and exposure.

  • Pharmacological Toxicity: Because the core pyrazolopyridine scaffold is designed to permeate cells and act as a 3[3], accidental systemic exposure poses a risk of unintended kinase inhibition (such as blocking necroptosis via RIP1) in the handler[6].

RIP1_Pathway TNFR1 TNFR1 Activation ComplexI Complex I Formation TNFR1->ComplexI RIP1 RIP1 Kinase ComplexI->RIP1 RIP3 RIP3 Kinase RIP1->RIP3 Phosphorylation Inhibitor Pyrazolo[3,4-c]pyridine Derivative Inhibitor->RIP1 Allosteric Inhibition MLKL MLKL Phosphorylation RIP3->MLKL Necroptosis Necroptotic Cell Death MLKL->Necroptosis

Fig 1: Pyrazolo[3,4-c]pyridine derivatives acting as RIP1 kinase inhibitors to block necroptosis.

Personal Protective Equipment (PPE) Matrix

Do not treat PPE as a mere checklist; treat it as a layered defense system. The table below outlines the required gear and the scientific rationale behind each choice.

PPE CategorySpecificationCausality & Scientific Rationale
Hand Protection Double-layered Nitrile Gloves (≥0.11 mm thickness)Nitrile offers superior chemical resistance to acidic salts compared to latex. Double-gloving ensures a self-validating barrier; if the outer glove is breached by a micro-tear, the inner glove maintains integrity against localized HCl formation from ambient moisture.
Eye Protection Snug-fitting Chemical Splash GogglesThe fine, hygroscopic powder is prone to static aerosolization. Standard safety glasses leave orbital gaps; goggles prevent airborne particulates from dissolving in ocular fluid and causing acute acidic irritation.
Respiratory N95/FFP2 Particulate Respirator (minimum)Required if handling outside a certified Class II fume hood. Filters out fine particulate matter, preventing inhalation of the active pharmaceutical ingredient (API) and subsequent unintended kinase inhibition in the respiratory tract.
Body Protection Flame-Retardant Lab Coat with Knit CuffsKnit cuffs prevent sleeves from dragging across the workspace and inadvertently launching static-charged powder into the breathing zone.

Operational Handling Protocol: Step-by-Step Methodology

To ensure both safety and the integrity of your 4[4], follow this self-validating workflow for static-free weighing and transfer.

Step 1: Environmental Preparation & Static Neutralization

  • Action: Ensure the fume hood face velocity is calibrated between 0.4 and 0.6 m/s. Activate an anti-static ionizer bar near the analytical balance.

  • Causality: Hydrochloride salts accumulate static charge. Neutralizing the microenvironment prevents the powder from repelling off the spatula, ensuring accurate dosing and preventing aerosolization.

  • Self-Validation Check: Pass a gloved hand near the empty weigh boat; if the boat shifts or repels, static is still present. Adjust the ionizer before proceeding.

Step 2: Thermal Acclimation

  • Action: If the 1H-pyrazolo[3,4-c]pyridine hydrochloride is stored at 4°C or -20°C, allow the sealed vial to equilibrate to room temperature for at least 30 minutes before opening.

  • Causality: Opening a cold vial introduces ambient humidity, which immediately condenses on the hygroscopic salt, causing rapid degradation, clumping, and loss of molar equivalents.

Step 3: Weighing & Transfer

  • Action: Use a grounded, stainless-steel spatula. Transfer the required mass into a pre-tared, anti-static weigh boat.

  • Causality: Plastic spatulas generate triboelectric charges. Stainless steel conducts static away from the powder, maintaining a controlled transfer.

Step 4: Sealing & Inert Purge

  • Action: Immediately transfer the powder to the reaction vessel and seal it. Purge the source vial with dry Argon or Nitrogen gas before returning it to storage.

  • Causality: Displacing ambient oxygen and moisture with an inert, dry gas preserves the chemical integrity of the remaining stock for future kinase assays.

Handling_Workflow Prep 1. Fume Hood Prep & Static Neutralization Weigh 2. Conductive Spatula & Anti-Static Weighing Prep->Weigh Transfer 3. Sealed Transfer & Inert Gas Purge Weigh->Transfer Decon 4. Basic Wipe Down & Waste Segregation Transfer->Decon

Fig 2: Self-validating operational workflow for handling hygroscopic hydrochloride salts.

Spill Response and Chemical Disposal Plan

Even with rigorous protocols, accidental spills occur. Execute the following steps to mitigate exposure:

Immediate Spill Response (Powder)

  • Isolate and Suppress: Immediately halt ventilation drafts (e.g., close the fume hood sash slightly) to prevent the spread of the powder. Do not dry-sweep.

  • Containment: Gently cover the spilled powder with a damp (not soaking) absorbent paper towel.

    • Causality: Moisture binds the fine particulates, preventing aerosolization, while minimizing the exothermic dissolution that could occur with excessive water.

  • Neutralization: Wipe the affected area with a mildly basic solution (e.g., 5% sodium bicarbonate).

    • Causality: 1H-pyrazolo[3,4-c]pyridine hydrochloride releases acidic equivalents upon dissolution. Bicarbonate neutralizes the residual acidity.

    • Self-Validation Check: Test the wiped surface with pH indicator paper; a neutral pH (~7.0) confirms complete decontamination.

Chemical Waste Disposal Plan

  • Solid Waste: Collect all contaminated consumables (weigh boats, paper towels, outer gloves) in a sealable bag. Label explicitly as "Halogenated Organic Solid Waste" due to the chloride counterion and the nitrogen-rich heterocyclic core.

  • Liquid Waste: If the compound is dissolved in organic solvents (e.g., DMSO for biological assays, or DMF for synthesis), segregate the waste into a dedicated "Halogenated Organic Liquid Waste" carboy. Do not mix with acidic aqueous waste streams to prevent unintended precipitation or hazardous gas evolution.

References

  • NextSDS. "1H-Pyrazolo[3,4-C]Pyridine Hydrochloride(WX606115) — Chemical Substance Information." 4

  • PubMed, NIH. "Discovery of 7-Oxo-2,4,5,7-tetrahydro-6 H-pyrazolo[3,4- c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure-Kinetic Relationships." 1

  • PMC, NIH. "Tetrahydropyrazolopyridinones as a Novel Class of Potent and Highly Selective LIMK Inhibitors." 2

  • Benchchem. "A Comparative Guide to 4-Methyl-1H-pyrazolo[4,3-c]pyridine and its Isomers in Drug Discovery." 3

Sources

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